molecular formula C15H16O2 B15558932 9-Methoxymyrrhone

9-Methoxymyrrhone

Cat. No.: B15558932
M. Wt: 228.29 g/mol
InChI Key: SHEOKDCVBGTHJG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one has been reported in Commiphora myrrha with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-8-4-11-14(12(16)5-8)9(2)6-13-15(11)10(3)7-17-13/h6-8H,4-5H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEOKDCVBGTHJG-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of 9-Methoxymyrrhone?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise chemical identity and structure of "9-Methoxymyrrhone" could not be definitively established through a comprehensive search of publicly available chemical databases and scientific literature. This suggests that "this compound" may be a novel, recently synthesized compound not yet widely documented, a compound known by a different systematic name, or a potential misnomer.

This guide aims to provide a framework for the characterization and analysis of a novel chemical entity, using the query for "this compound" as a case study. It will outline the necessary experimental protocols and data presentation required for a thorough technical whitepaper, in line with the expectations of the scientific and drug development communities.

Section 1: Chemical Structure Elucidation

The foundational step in characterizing any new chemical entity is the unambiguous determination of its chemical structure. The name "this compound" implies a core structure, likely a "myrrhone" scaffold, with a methoxy (B1213986) group at the 9th position. The primary challenge is identifying the base "myrrhone" structure.

1.1. Proposed Investigational Workflow

Should a sample of this compound be available, the following experimental workflow is recommended for structure elucidation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Structure Determination cluster_3 Confirmation Sample Putative this compound NMR 1H & 13C NMR Sample->NMR Analysis MS High-Resolution Mass Spectrometry Sample->MS Analysis IR Infrared Spectroscopy Sample->IR Analysis UVVis UV-Vis Spectroscopy Sample->UVVis Analysis Data_Integration Data Integration & Fragment Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration UVVis->Data_Integration Structure_Hypothesis Hypothesized Structure Data_Integration->Structure_Hypothesis XRay X-ray Crystallography (if crystalline) Structure_Hypothesis->XRay Verification Synthesis Chemical Synthesis Structure_Hypothesis->Synthesis Verification

Figure 1: Experimental workflow for the elucidation of an unknown chemical structure.

1.2. Key Experimental Protocols

A detailed description of the primary techniques for structure determination is provided below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Proton (¹H) NMR: This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to record include chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

  • Carbon-13 (¹³C) NMR: This provides information on the number and types of carbon atoms in the molecule.

    • Sample Preparation: Use the same sample as for ¹H NMR, though a higher concentration may be required for samples with low solubility or for obtaining spectra in a reasonable time.

    • Data Acquisition: Acquire broadband proton-decoupled ¹³C NMR spectra. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

1.2.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.

    • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

1.3. Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy interpretation and comparison.

Table 1: Spectroscopic and Physicochemical Data for this compound

ParameterValue
Molecular Formula To be determined
Molecular Weight To be determined ( g/mol )
Appearance To be determined
¹H NMR (CDCl₃, 400 MHz) δ (ppm): To be determined
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): To be determined
HRMS (ESI+) m/z [M+H]⁺: To be determined (calculated and found)
Infrared (cm⁻¹) To be determined
UV-Vis λmax (nm) To be determined

Section 2: Potential Biological Activity and Signaling Pathways

Given the lack of information on "this compound," any discussion of its biological activity and associated signaling pathways would be purely speculative. However, if this compound is related to natural products derived from Commiphora myrrha (myrrh), it could potentially exhibit activities such as anti-inflammatory, analgesic, or anti-cancer effects.

2.1. Hypothetical Signaling Pathway Investigation

Should preliminary biological screening indicate a potential anti-inflammatory effect, a logical next step would be to investigate its impact on the NF-κB signaling pathway, a key regulator of inflammation.

G Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) Gene_Expression Pro-inflammatory Gene Expression IkB->Gene_Expression degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Nucleus->Gene_Expression induces Compound This compound (Hypothetical) Compound->IKK inhibits?

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

2.2. Experimental Protocol: NF-κB Reporter Assay

  • Cell Line: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of "this compound" for 1 hour.

    • Stimulate the cells with a known NF-κB activator (e.g., TNF-α) for 6 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a control (e.g., cell viability via MTT assay) and calculate the IC₅₀ value for the inhibition of NF-κB activation.

Conclusion

While the chemical structure and properties of "this compound" remain to be determined, this guide provides a comprehensive framework for its potential investigation. The rigorous application of spectroscopic techniques, coupled with systematic biological assays, is essential for the full characterization of any novel chemical entity. The provided workflows, protocols, and data presentation formats represent the standard expected in the fields of chemical research and drug development. Further investigation is contingent on the availability of a physical sample of the compound .

An In-depth Technical Guide on the Natural Sources and Isolation of 9-Methoxymyrrhone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and preliminary biological assessment of 9-Methoxymyrrhone, a sesquiterpenoid of interest for further investigation. The information is compiled and presented to support research and development efforts in natural product chemistry and drug discovery.

Natural Source

This compound is a naturally occurring sesquiterpenoid that has been successfully isolated from the resin of Commiphora opobalsamum , a plant belonging to the Burseraceae family. This genus is well-known for producing oleo-gum resins, commonly referred to as myrrh, which are rich in a diverse array of terpenoids, including monoterpenes, sesquiterpenes, diterpenes, and triterpenes. While the broader class of furanosesquiterpenoids is characteristic of Commiphora species, this compound has been specifically identified as a constituent of C. opobalsamum.

Isolation and Purification Protocol

The isolation of this compound from the resin of Commiphora opobalsamum involves a multi-step process combining extraction and chromatographic techniques. The following protocol is a synthesized methodology based on established procedures for the separation of sesquiterpenoids from Commiphora resins.

Extraction

A general extraction procedure for obtaining a crude extract enriched with sesquiterpenoids from the resin is as follows:

  • Preparation of Plant Material : The air-dried and powdered resin of Commiphora opobalsamum is the starting material.

  • Solvent Extraction : The powdered resin is subjected to extraction with a suitable organic solvent. A common approach involves maceration or Soxhlet extraction with ethanol (B145695) or methanol (B129727) to ensure the exhaustive extraction of a broad range of compounds.

  • Solvent Partitioning : The resulting crude extract is then typically partitioned between solvents of varying polarities to achieve a preliminary separation of constituents. For instance, the extract can be suspended in a hydroalcoholic solution and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) to yield fractions with different polarity profiles. Sesquiterpenoids like this compound are expected to be concentrated in the less polar fractions, such as the chloroform or ethyl acetate fractions.

Chromatographic Purification

The fraction containing this compound is then subjected to a series of chromatographic steps for its purification.

  • Column Chromatography : The enriched fraction is first separated by column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing the compound of interest are further purified using preparative HPLC, often on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. This step is crucial for obtaining the pure compound.

Structural Elucidation

The definitive structure of this compound is determined through a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra is conducted to establish the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValue
Molecular Formula C₁₆H₂₂O₃
Molecular Weight 262.34 g/mol
¹H-NMR (CDCl₃, 400 MHz) Data not available in the searched literature.
¹³C-NMR (CDCl₃, 100 MHz) Data not available in the searched literature.
Yield Specific yield from the starting plant material is not detailed in the available literature.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and the signaling pathways directly modulated by this compound. However, furanosesquiterpenoids isolated from Commiphora species have been reported to exhibit a range of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities.

Some studies on crude extracts and other purified compounds from Commiphora have suggested potential mechanisms of action, such as the modulation of inflammatory pathways. For instance, some furanosesquiterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response. The potential involvement of signaling pathways such as the NF-κB pathway is an area for future investigation for this compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the isolation of this compound and a hypothetical signaling pathway that could be investigated based on the activities of related compounds.

Isolation_Workflow Start Commiphora opobalsamum Resin Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Extraction->Partitioning ColumnChromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) Partitioning->ColumnChromatography PrepHPLC Preparative HPLC (C18, Acetonitrile/Water Gradient) ColumnChromatography->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound StructureElucidation Spectroscopic Analysis (NMR, MS) PureCompound->StructureElucidation

Figure 1: General workflow for the isolation of this compound.

Hypothetical_Signaling_Pathway cluster_cell Macrophage cluster_legend Legend LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Gene iNOS Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Transcription & Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_Protein->NO Produces Methoxymyrrhone This compound Methoxymyrrhone->IKK Potential Inhibition? a Activator b Signaling Protein c Transcription Factor d Inflammatory Mediator e Potential Target

Figure 2: Hypothetical anti-inflammatory signaling pathway for investigation.

Unveiling 9-Methoxymyrrhone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the physical and chemical properties of 9-Methoxymyrrhone, a natural sesquiterpene found in Myrrh, has been compiled to serve as an in-depth resource for researchers, scientists, and drug development professionals. This guide provides a structured overview of its chemical identity, and known biological context, and lays the groundwork for future research into its therapeutic potential.

Chemical and Physical Properties

This compound, a sesquiterpenoid isolated from the oleo-gum resin of Commiphora myrrha, possesses a distinct molecular architecture that contributes to its biological activities. The compound has been identified with the CAS number 1809980-22-0 and a molecular formula of C₁₆H₁₈O₃, corresponding to a molecular weight of 258.31 g/mol .[1] Its IUPAC name is (8R)-4-methoxy-1,5,8-trimethyl-6H,7H,8H,9H-naphtho[2,1-b]furan-6-one.

While detailed experimental data on physical properties such as melting and boiling points are not extensively documented in publicly available literature, its classification as a sesquiterpenoid suggests it is likely a viscous oil or a low-melting solid at room temperature. Its solubility is expected to be higher in organic solvents than in water.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (8R)-4-methoxy-1,5,8-trimethyl-6H,7H,8H,9H-naphtho[2,1-b]furan-6-oneMolPort
CAS Number 1809980-22-0MCE, DC Chemicals
Molecular Formula C₁₆H₁₈O₃MCE, DC Chemicals
Molecular Weight 258.31 g/mol MCE, DC Chemicals
Purity (Typical) ≥98% (by HPLC)Chengdu Lemeitian
Appearance PowderScreenLib
Storage Conditions Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 monthsDC Chemicals

Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), as indicated by commercial suppliers.[2] While specific spectral data from primary research publications remains elusive, the chemical structure suggests characteristic signals that would be observed in ¹H and ¹³C NMR spectra, as well as a distinct fragmentation pattern in MS.

Biological Activity and Potential Signaling Pathways

This compound belongs to the furanosesquiterpenoid class of compounds, which are major constituents of Myrrh and are known to possess a range of biological activities.[1][3] Furanosesquiterpenoids from Commiphora myrrha have been reported to exhibit cytotoxic, anti-inflammatory, antibacterial, and antifungal properties.[4]

The precise mechanism of action for this compound has not been definitively established. However, related furanosesquiterpenoids from Myrrh have been shown to induce apoptosis in cancer cells. This suggests that this compound could potentially modulate signaling pathways involved in cell proliferation and death.

A plausible area of investigation for the mechanism of action of furanosesquiterpenoids like this compound involves pathways that regulate apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be influenced by such compounds.

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Response Stimulus This compound Mitochondrial_Pathway Mitochondrial Pathway (Bcl-2 family regulation) Stimulus->Mitochondrial_Pathway Intrinsic Pathway Death_Receptor_Pathway Death Receptor Pathway (e.g., TNF receptor) Stimulus->Death_Receptor_Pathway Extrinsic Pathway Caspase_Activation Caspase Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation

Figure 1. Generalized apoptotic signaling pathways potentially modulated by this compound.

Experimental Protocols

Isolation of Furanosesquiterpenoids from Commiphora myrrha

A general procedure for the isolation of furanosesquiterpenoids from Myrrh resin involves solvent extraction followed by chromatographic separation.

Protocol:

  • Extraction: The powdered oleo-gum resin of Commiphora myrrha is extracted with a suitable organic solvent, such as ethanol (B145695) or a mixture of chloroform (B151607) and methanol.

  • Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel.

  • Purification: Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions containing compounds with similar Rf values are combined and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure furanosesquiterpenoids.

The workflow for this process is outlined below.

Isolation_Workflow Myrrh Myrrh Resin (Commiphora myrrha) Extraction Solvent Extraction (e.g., Ethanol) Myrrh->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purified_Fractions Combined & Purified Fractions TLC->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 2. General workflow for the isolation of this compound from Myrrh resin.

Conclusion

This compound represents a promising natural product for further investigation in the field of drug discovery. This technical guide consolidates the currently available information on its physical and chemical properties, providing a valuable starting point for researchers. The elucidation of its specific biological targets and signaling pathways will be crucial in unlocking its full therapeutic potential. Further studies are warranted to isolate and characterize this compound fully, and to explore its pharmacological effects in various disease models.

References

An Inquiry Into the Undisclosed: The Case of 9-Methoxymyrrhone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and literature has yielded no specific information on a compound designated "9-Methoxymyrrhone." This suggests that the substance may be a novel discovery not yet detailed in published research, a proprietary compound undergoing internal development, or potentially a misnomer for a known natural product.

The name "myrrhone" implies a potential chemical relationship to constituents of myrrh, the resin from trees of the Commiphora genus. Phytochemical studies of Commiphora myrrha have identified a diverse array of terpenoids, including sesquiterpenoids (such as furanodienone (B1239088) and curzerene), diterpenoids, and triterpenoids, as well as steroids and lignans.[1][2][3][4][5] However, the specific structure "this compound" is not described among these known compounds.

Without a confirmed chemical structure, CAS number, or reference in peer-reviewed literature, it is not possible to provide an in-depth technical guide on its discovery, history, mechanism of action, or associated experimental protocols. The creation of accurate data tables and signaling pathway diagrams is contingent upon the availability of this foundational scientific information.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify its precise chemical identity and consult any proprietary documentation or internal research findings that may be available to them. Should "this compound" be a novel entity, its discovery and characterization would represent a new contribution to the field of natural product chemistry.

To facilitate a detailed analysis, the following information would be required:

  • The definitive chemical structure of this compound.

  • Any associated CAS registry number.

  • Citations for any patents or scientific publications describing its isolation, synthesis, or biological activity.

Upon receipt of clarifying information, a comprehensive technical guide adhering to the user's original specifications can be produced.

References

A Technical Guide to the Spectral Analysis of 9-Methoxymyrrhone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the spectral data (NMR, MS, and IR) for the hypothetical natural product 9-Methoxymyrrhone. It details the experimental protocols for data acquisition and presents a systematic workflow for the structural elucidation of such novel compounds.

Introduction

The structural elucidation of novel natural products is a cornerstone of drug discovery and chemical biology. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental to this process. This guide uses this compound, a compound bearing a ketone and a methoxy (B1213986) group, as an illustrative example to detail the acquisition, presentation, and interpretation of its spectral data.

Experimental Protocols

The isolation and purification of this compound from a natural source would be the initial step, followed by spectroscopic analysis.[1][2][3][4][5]

Isolation and Purification

A generalized procedure for isolating a natural product like this compound involves several chromatographic steps.[2][3][4]

  • Extraction: The source material (e.g., plant resin) is extracted with a suitable organic solvent, such as methanol (B129727) or ethyl acetate, to obtain a crude extract.[2][3][5]

  • Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.[2][3]

  • Purification: Fractions containing the target compound are further purified using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2][4]

Spectroscopic Analysis

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

  • Sample Preparation: A small amount (typically 1-5 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.[6]

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.[6]

Mass spectral data can be obtained using various ionization techniques.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) to a low concentration (e.g., 1 µg/mL).[7]

  • Data Acquisition: For Electrospray Ionization (ESI), the sample solution is infused into the mass spectrometer.[8][9] For Electron Ionization (EI), a solid probe or gas chromatography inlet can be used. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula.[7]

FT-IR spectra are recorded to identify functional groups.

  • Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[10][11][12]

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the transmitted or reflected light is measured by a detector.[12][13][14]

Spectral Data Presentation

The following tables summarize the hypothetical spectral data for this compound.

¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.2-7.8m4HAromatic Protons
3.85s3H-OCH₃
2.50t2H-CH₂-C=O
1.80m2H-CH₂-
1.05t3HTerminal -CH₃

Typical chemical shifts for aromatic protons are observed between 6.5-8.0 ppm. Protons of a methoxy group typically appear around 3.5-4.0 ppm.[15]

¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
205.0C=O (Ketone)
155.0Aromatic C-O
130.0-110.0Aromatic CH
55.5-OCH₃
35.0-CH₂-C=O
25.0-CH₂-
14.0Terminal -CH₃

Ketone carbonyl carbons typically resonate in the range of 205-220 ppm, while methoxy carbons are found around 50-65 ppm.[16]

Mass Spectrometry Data (ESI-MS)
m/zInterpretation
207.1067[M+H]⁺ (Calculated for C₁₂H₁₅O₃⁺: 207.1072)
229.0886[M+Na]⁺ (Calculated for C₁₂H₁₄O₃Na⁺: 229.0891)
Infrared (IR) Spectroscopy Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3050MediumAromatic C-H Stretch
2960, 2870MediumAliphatic C-H Stretch
1715StrongC=O Stretch (Ketone)
1600, 1480MediumC=C Aromatic Ring Stretch
1250StrongC-O-C Asymmetric Stretch
1040StrongC-O-C Symmetric Stretch

A strong absorption band between 1650-1750 cm⁻¹ is characteristic of a carbonyl group (C=O).[17][18] The C-O stretching of an ether typically appears in the 1000-1300 cm⁻¹ region.[19]

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the isolation and structural elucidation of a novel natural product like this compound.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Source Natural Source (e.g., Plant Resin) Extraction Solvent Extraction Source->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC / Prep-TLC Fractionation->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Data_Integration Data Integration & Fragment Assembly NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Workflow for the isolation and structural elucidation of a novel natural product.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful toolkit for the unambiguous structural determination of novel compounds. By systematically acquiring and interpreting data from each technique, as outlined in this guide for the hypothetical this compound, researchers can confidently propose and confirm the chemical structures of new natural products, paving the way for further investigation into their biological activities and potential therapeutic applications.

References

In Silico Prediction of 9-Methoxymyrrhone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products remain a significant source of novel therapeutic agents. 9-Methoxymyrrhone, a putative sesquiterpenoid derived from Commiphora myrrha, represents an intriguing candidate for drug discovery due to the well-documented anti-inflammatory and cytotoxic activities of other constituents from this plant. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, identify potential molecular targets, and elucidate its mechanism of action. By integrating computational methodologies with proposed experimental validation, this document provides a roadmap for the accelerated evaluation of this novel compound.

Introduction

Commiphora myrrha (myrrh) has a long history in traditional medicine, with its resin being used for its anti-inflammatory, analgesic, and antimicrobial properties. Phytochemical analysis of myrrh has revealed a rich diversity of bioactive molecules, predominantly sesquiterpenoids and triterpenoids. These compounds have been shown to exert a range of pharmacological effects, including cytotoxic activity against various cancer cell lines.

This compound is a hypothetical novel sesquiterpenoid, conceived based on the common chemical scaffolds found in Commiphora myrrha. The addition of a methoxy (B1213986) group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its bioactivity and drug-like characteristics. This guide presents a systematic approach to predict and validate the therapeutic potential of this compound using state-of-the-art in silico techniques.

Predicted Bioactivities and Potential Targets

Based on the known bioactivities of compounds isolated from Commiphora myrrha, the primary predicted bioactivities for this compound are anti-inflammatory and anti-cancer effects.

Anti-Inflammatory Activity

The inflammatory response is a complex biological process involving a variety of signaling pathways and molecular mediators. Key proteins implicated in inflammation and considered potential targets for this compound include:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.

  • Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of numerous genes involved in the inflammatory response.

  • Matrix Metalloproteinases (MMPs): A family of enzymes involved in the degradation of the extracellular matrix, which is a hallmark of chronic inflammation and cancer metastasis.

Anti-Cancer Activity

The potential anti-cancer activity of this compound will be investigated against targets known to be involved in cancer cell proliferation, survival, and metastasis. These include:

  • Apoptotic Pathway Proteins:

    • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells.

    • Caspases: A family of proteases that are essential for the execution of apoptosis.

  • Cell Cycle Regulators:

    • Cyclin-Dependent Kinases (CDKs): Enzymes that control the progression of the cell cycle.

  • Signaling Pathway Kinases:

    • PI3K/Akt/mTOR pathway: A critical signaling pathway that promotes cell growth, proliferation, and survival.

In Silico Prediction Workflow

A multi-step in silico workflow is proposed to predict the bioactivity of this compound.

In_Silico_Workflow cluster_0 Phase 1: Ligand and Target Preparation cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Pharmacokinetic Profiling cluster_3 Phase 4: Experimental Validation A 3D Structure Generation of This compound D Molecular Docking (Binding Affinity Prediction) A->D B Target Protein Structure Retrieval (PDB) C Protein Preparation (Protonation, Energy Minimization) B->C C->D E Molecular Dynamics Simulation (Binding Stability Analysis) D->E F ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->F G In Vitro Bioassays E->G F->G

Figure 1: In Silico Prediction and Validation Workflow.
Phase 1: Ligand and Target Preparation

  • 3D Structure Generation: A hypothetical 3D structure of this compound will be generated using a suitable molecular modeling software (e.g., ChemDraw, Avogadro). The structure will be based on a common sesquiterpenoid backbone from Commiphora myrrha with a methoxy group at the C9 position. Energy minimization will be performed to obtain a stable conformation.

  • Target Protein Structure Retrieval: The 3D structures of the selected protein targets will be retrieved from the Protein Data Bank (PDB).

  • Protein Preparation: The retrieved protein structures will be prepared for docking by removing water molecules and ligands, adding hydrogen atoms, and assigning appropriate protonation states. Energy minimization will be performed to relieve any steric clashes.

Phase 2: Bioactivity Prediction
  • Molecular Docking: Molecular docking simulations will be performed to predict the binding affinity and interaction patterns of this compound with the prepared protein targets. Software such as AutoDock Vina or Schrödinger's Glide will be used. The docking results will be analyzed to identify the most promising protein targets based on the predicted binding energies.

  • Molecular Dynamics (MD) Simulation: For the most promising ligand-protein complexes identified through docking, MD simulations will be conducted to assess the stability of the binding interactions over time. This will provide insights into the dynamic behavior of the complex and further validate the docking predictions.

Phase 3: Pharmacokinetic Profiling
  • ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound will be predicted using computational models such as SwissADME or pkCSM. This will help to assess the drug-likeness of the compound and identify any potential liabilities early in the discovery process.

Data Presentation

The quantitative data generated from the in silico predictions will be summarized in the following tables for clear comparison and analysis.

Table 1: Predicted Binding Affinities of this compound with Anti-Inflammatory Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
COX-25KIR[Predicted Value][Predicted Residues]
TNF-α2AZ5[Predicted Value][Predicted Residues]
NF-κB (p50/p65)1VKX[Predicted Value][Predicted Residues]
MMP-94H1Q[Predicted Value][Predicted Residues]

Table 2: Predicted Binding Affinities of this compound with Anti-Cancer Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Bcl-24LVT[Predicted Value][Predicted Residues]
Caspase-33KJF[Predicted Value][Predicted Residues]
CDK21HCK[Predicted Value][Predicted Residues]
Akt13O96[Predicted Value][Predicted Residues]

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted ValueAcceptable Range
Molecular Weight[Predicted Value]< 500 g/mol
LogP[Predicted Value]< 5
H-bond Donors[Predicted Value]< 5
H-bond Acceptors[Predicted Value]< 10
Human Intestinal Absorption[Predicted Value]> 30%
Blood-Brain Barrier Permeability[Predicted Value]Yes/No
AMES Toxicity[Predicted Value]Non-toxic
hERG Inhibition[Predicted Value]No

Proposed Signaling Pathways

Based on the predicted targets, this compound is hypothesized to modulate the following key signaling pathways:

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression NFkB->Genes induces Compound This compound Compound->IKK inhibits? Compound->NFkB inhibits translocation?

Figure 2: Proposed Modulation of the NF-κB Signaling Pathway.
PI3K/Akt Signaling Pathway in Cancer

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Compound This compound Compound->PI3K inhibits? Compound->Akt inhibits?

Figure 3: Proposed Modulation of the PI3K/Akt Signaling Pathway.

Experimental Protocols for Validation

The in silico predictions will be validated through a series of in vitro experiments.

Anti-Inflammatory Assays
  • Cell Culture: Murine macrophage cell line RAW 264.7 will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

  • Cytokine Quantification (ELISA):

    • Collect the cell culture supernatants from the NO production assay.

    • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Treat RAW 264.7 cells with this compound and/or LPS.

    • Lyse the cells and quantify protein concentration using the BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2, iNOS, p-IκBα, and NF-κB p65, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-Cancer Assays
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) will be cultured in appropriate media and conditions.

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Western Blot Analysis:

    • Treat cancer cells with this compound.

    • Perform western blotting as described above using primary antibodies against Bcl-2, Bax, cleaved caspase-3, p-Akt, and p-mTOR.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction and experimental validation of the bioactivity of this compound. By combining computational and experimental approaches, this workflow allows for a rapid and cost-effective evaluation of this novel natural product candidate. The successful execution of this research plan has the potential to identify a promising new lead compound for the development of novel anti-inflammatory and anti-cancer therapies.

A Comprehensive Review of Myrrhnone Analogue Literature for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myrrhnone, a naturally occurring benzofuran (B130515) derivative, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides an in-depth review of the existing literature on myrrhnone analogues, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Structure of Myrrhnone

The foundational chemical structure of myrrhnone is (8R)-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one. This scaffold has been the basis for the synthesis of various analogues aimed at exploring and enhancing its biological effects.

Biological Activities of Myrrhnone Analogues

Recent research has focused on the synthesis and evaluation of myrrhanone A and B analogues, which are structurally related to myrrhnone and isolated from the gum resin of Commiphora mukul. These analogues have demonstrated significant cytotoxic and anti-inflammatory activities.[1]

Cytotoxic Activity

A study involving 29 synthesized side chain analogues of myrrhanones A and B revealed potent cytotoxic effects against a panel of human cancer cell lines.[1] The analogues were screened against DU145 (prostate), HT-29 (colon), MCF-7 (breast), Hela (cervical), and U87MG (glioblastoma) cancer cell lines, as well as a normal cell line (L132).[1]

Notably, three analogues displayed significant cytotoxic activity:

  • Compound 4b (piperidine analogue)

  • Compound 9d (linear aliphatic four-member amide analogue)

  • Compound 9i (N-methyl piperazine (B1678402) analogue)

These compounds exhibited promising IC50 values against MCF-7, HT-29, and DU145 cell lines.[1] Further investigation into their mechanism of action revealed that these analogues induce apoptosis and cause cell cycle arrest in the G0/G1 phase in the tested cancer cells.[1]

Table 1: Cytotoxic Activity (IC50 in µM) of Lead Myrrhanone Analogues [1]

CompoundMCF-7 (Breast)HT-29 (Colon)DU145 (Prostate)
4b 4.65 ± 1.28--
9d -5.48 ± 0.13-
9i --6.63 ± 1.39

Note: Data presented as mean ± standard deviation. "-" indicates data not specified for that particular combination in the source.

Anti-inflammatory Activity

The synthesized myrrhanone analogues were also evaluated for their anti-inflammatory properties by measuring their inhibitory effects on the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-induced U937 cells.[1]

Several analogues demonstrated noteworthy anti-inflammatory activity:

  • Compound 2 showed strong inhibitory activity against both TNF-α and IL-1β.[1]

  • Compound 9c and Compound 9g exhibited good anti-inflammatory activity against TNF-α.[1]

Table 2: Anti-inflammatory Activity (IC50 in µM) of Active Myrrhanone Analogues [1]

CompoundTNF-αIL-1β
2 9.39 ± 0.4412.15 ± 1.36
9c 10.02 ± 2.13-
9g 10.53 ± 0.48-

Note: Data presented as mean ± standard deviation. "-" indicates data not specified for that particular combination in the source.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of the myrrhanone analogues as described in the cited literature.[1]

Synthesis of Myrrhanone Analogues

The synthesis of the 29 diverse analogues was achieved through chemical modification of the side chain functionalities of myrrhanones A and B.[1]

General Workflow for Synthesis and Evaluation of Myrrhanone Analogues

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_mechanistic Mechanistic Studies cluster_data Data Analysis start Myrrhanones A & B modification Side Chain Functional Group Modification start->modification analogues 29 Diverse Analogues modification->analogues cytotoxicity Cytotoxicity Screening (5 Cancer Cell Lines + 1 Normal) analogues->cytotoxicity anti_inflammatory Anti-inflammatory Screening (LPS-induced U937 cells) analogues->anti_inflammatory apoptosis Apoptosis Assay cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle ic50 IC50 Determination cell_cycle->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Workflow for the synthesis, biological evaluation, and mechanistic studies of myrrhnone analogues.

Cytotoxicity Assay

The cytotoxic potential of the synthesized analogues was determined using the Sulforhodamine B (SRB) assay against a panel of five human cancer cell lines and one normal cell line.[1] Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for 48 hours. Following treatment, cells were fixed, stained with SRB, and the absorbance was measured to determine cell viability. The IC50 values were then calculated.

Anti-inflammatory Assay

The anti-inflammatory activity was assessed by measuring the levels of TNF-α and IL-1β using an enzyme-linked immunosorbent assay (ELISA).[1] U937 cells were stimulated with LPS in the presence or absence of the test compounds. After incubation, the cell supernatants were collected, and the concentrations of TNF-α and IL-1β were quantified using specific ELISA kits.

Apoptosis and Cell Cycle Analysis

The mechanism of cell death induced by the most active compounds was investigated through apoptosis and cell cycle analysis.[1] For apoptosis, treated cells were stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells were fixed, stained with PI, and the DNA content was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[1]

Signaling Pathways and Mechanism of Action

The preliminary mechanistic studies on the active myrrhanone analogues suggest their involvement in the induction of apoptosis and modulation of the cell cycle.[1] The ability of these compounds to arrest cells in the G0/G1 phase indicates a potential interaction with key regulators of the cell cycle machinery, such as cyclin-dependent kinases (CDKs) and their inhibitors. The induction of apoptosis points towards the activation of intrinsic or extrinsic apoptotic pathways, which could involve the modulation of Bcl-2 family proteins and caspases.

Potential Signaling Pathways in Myrrhnone Analogue-Induced Apoptosis

G Myrrhnone_Analogue Myrrhnone Analogue Cell_Cycle_Regulators Cell Cycle Regulators (e.g., CDKs, Cyclins) Myrrhnone_Analogue->Cell_Cycle_Regulators Apoptotic_Pathways Apoptotic Pathways (Intrinsic/Extrinsic) Myrrhnone_Analogue->Apoptotic_Pathways G0_G1_Arrest G0/G1 Phase Arrest Cell_Cycle_Regulators->G0_G1_Arrest Apoptosis Apoptosis G0_G1_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptotic_Pathways->Caspase_Activation Caspase_Activation->Apoptosis

Caption: A logical diagram illustrating the potential mechanism of action for myrrhnone analogues.

Further detailed studies are required to elucidate the specific molecular targets and signaling cascades affected by these compounds.

Conclusion and Future Directions

The reviewed literature provides a solid foundation for the potential of myrrhnone analogues as a promising class of cytotoxic and anti-inflammatory agents. The structure-activity relationship data from the existing studies offer valuable insights for the design and synthesis of new derivatives with improved potency and selectivity. Future research should focus on:

  • Expanding the library of myrrhnone analogues to further explore the SAR.

  • Conducting in-depth mechanistic studies to identify the specific molecular targets and signaling pathways.

  • Evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising lead compounds.

This comprehensive approach will be crucial in advancing myrrhnone analogues from promising hits to viable clinical candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 9-Methoxymyrrhone from Myrrhone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, protocol for the synthesis of 9-Methoxymyrrhone from Myrrhone. As no direct synthesis has been reported in the peer-reviewed literature, a plausible two-step synthetic pathway is proposed. This involves an initial selective allylic oxidation to introduce a hydroxyl group at the C9 position of the Myrrhone backbone, followed by a Williamson ether synthesis to yield the final methoxylated product. This protocol is intended to serve as a foundational methodology for researchers interested in exploring the synthesis and potential biological activities of Myrrhone derivatives.

Introduction

Myrrhone is a furanosesquiterpenoid and a characteristic component of the resin from Commiphora myrrha. Natural products and their derivatives are of significant interest in drug discovery due to their structural diversity and biological activity. The introduction of a methoxy (B1213986) group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its therapeutic potential. This document outlines a proposed synthetic strategy to access this compound, a novel derivative of Myrrhone.

Proposed Synthetic Pathway

The proposed synthesis of this compound from Myrrhone is a two-step process:

  • Step 1: Allylic Oxidation of Myrrhone. Introduction of a hydroxyl group at the C9 position to yield 9-Hydroxymyrrhone.

  • Step 2: Methylation of 9-Hydroxymyrrhone. Conversion of the hydroxyl group to a methoxy group via Williamson ether synthesis.

Experimental Protocols

Step 1: Synthesis of 9-Hydroxymyrrhone (Proposed)

Principle:

This proposed protocol utilizes a selenium dioxide-mediated allylic oxidation. Selenium dioxide is a reagent known for the oxidation of allylic C-H bonds. The reaction conditions are chosen to favor the formation of the allylic alcohol over the corresponding ketone.

Materials:

  • Myrrhone (starting material)

  • Selenium dioxide (SeO₂)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Myrrhone (1.0 eq) in anhydrous dichloromethane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble selenium byproducts.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 9-Hydroxymyrrhone.

Characterization:

The structure of the purified 9-Hydroxymyrrhone should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

Principle:

This protocol employs the Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an alkyl halide in the presence of a base.

Materials:

  • 9-Hydroxymyrrhone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 9-Hydroxymyrrhone (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Characterization:

The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its structure and purity.

Data Presentation

The following tables present representative quantitative data for analogous reactions, as the direct synthesis of this compound is not yet reported.

Table 1: Representative Data for Allylic Oxidation of a Sesquiterpenoid Analog

ParameterValue
Starting Material Sesquiterpenoid Analog
Reagent Selenium dioxide (SeO₂)
Solvent Dichloromethane (DCM)
Reaction Time 5 hours
Temperature Reflux
Yield of Allylic Alcohol 45-55%
Yield of Allylic Ketone 10-15%

Table 2: Representative Data for Methylation of a Hindered Secondary Alcohol

ParameterValue
Starting Material Hindered Secondary Alcohol
Base Sodium hydride (NaH)
Methylating Agent Methyl iodide (CH₃I)
Solvent Tetrahydrofuran (THF)
Reaction Time 14 hours
Temperature Room Temperature
Yield of Methyl Ether 85-95%

Visualizations

Diagrams of Synthetic and Conceptual Frameworks

G cluster_0 Proposed Synthesis of this compound Myrrhone Myrrhone NineHydroxy 9-Hydroxymyrrhone Myrrhone->NineHydroxy Step 1: Allylic Oxidation (e.g., SeO₂) NineMethoxy This compound NineHydroxy->NineMethoxy Step 2: Methylation (e.g., NaH, CH₃I)

Caption: Proposed two-step synthesis of this compound from Myrrhone.

Caption: Key structural difference between Myrrhone and this compound.

G cluster_0 Role of Methoxylation in Drug Development Lead Lead Compound (e.g., Myrrhone) Methoxylation Methoxylation Lead->Methoxylation Improved_PK Improved Lipophilicity and Membrane Permeability Methoxylation->Improved_PK Metabolic_Stability Increased Metabolic Stability (Blocked Hydroxylation Site) Methoxylation->Metabolic_Stability Receptor_Binding Altered Receptor Binding Affinity and Selectivity Methoxylation->Receptor_Binding Candidate Optimized Drug Candidate (e.g., this compound) Improved_PK->Candidate Metabolic_Stability->Candidate Receptor_Binding->Candidate

Caption: Potential benefits of methoxylation in drug discovery.

Application Note: Quantitative Analysis of 9-Methoxymyrrhone in Myrrh Resin via HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Methoxymyrrhone is a characteristic furanosesquiterpenoid found in the oleo-gum resin of Commiphora species, commonly known as myrrh. Myrrh has a long history of use in traditional medicine for its anti-inflammatory, analgesic, and antimicrobial properties. Accurate and sensitive quantification of its bioactive constituents, such as this compound, is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed protocol for the detection and quantification of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

1. Sample Preparation: Extraction from Myrrh Resin

A robust extraction method is critical for the accurate quantification of this compound from the complex matrix of myrrh resin. The following protocol is based on established methods for extracting furanosesquiterpenoids from Commiphora resin.[1][2]

Materials:

Protocol:

  • Maceration: Weigh 1.0 g of powdered myrrh resin into a glass vial.

  • Add 10 mL of 95% ethanol to the vial.[2]

  • Seal the vial and vortex thoroughly for 1 minute.

  • Allow the mixture to macerate for 24 hours at room temperature, with occasional shaking.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the insoluble material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

  • Dilution: The extract may require dilution with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to bring the analyte concentration within the calibration range. The exact dilution factor should be determined during method validation.

Alternative Method: Matrix Solid-Phase Dispersion (MSPD)

MSPD is an alternative sample preparation technique that can provide cleaner extracts.[1][3]

  • Weigh 0.5 g of myrrh resin and 1.0 g of silica (B1680970) gel C18 into a mortar.

  • Grind the mixture with a pestle until a homogeneous blend is obtained.

  • Transfer the mixture to an empty solid-phase extraction (SPE) cartridge.

  • Elute the analytes by passing 15 mL of methanol through the cartridge.

  • Collect the eluate, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a known volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC-MS/MS Method

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterSetting
Column YMC-Pack ODS-A C18, 4.6 mm × 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A multi-step gradient should be optimized. A starting point could be: 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL

MS/MS Conditions (To be Optimized):

ParameterProposed Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 261.15 (Calculated for [M+H]⁺, C₁₆H₂₀O₃)
Product Ions (Q3) To be determined by infusing a this compound standard and performing a product ion scan.
Collision Energy To be optimized for each MRM transition to maximize signal intensity.
Source Temp. 500-550 °C
IonSpray Voltage ~5500 V
Curtain Gas ~30 psi

Method Development for MS/MS Parameters: To establish the optimal MS/MS parameters, a standard solution of purified this compound should be infused directly into the mass spectrometer.

  • Precursor Ion Identification: Acquire a full scan (Q1 scan) to confirm the mass of the protonated molecular ion ([M+H]⁺), predicted to be m/z 261.15.

  • Product Ion Selection: Perform a product ion scan on the precursor ion (m/z 261.15) to identify the most stable and abundant fragment ions. Select at least two product ions for the MRM method (one for quantification, one for confirmation).

  • Collision Energy Optimization: For each selected precursor/product ion pair (MRM transition), perform a collision energy optimization experiment to find the voltage that yields the highest product ion intensity.

Data Presentation

Method Validation Parameters

The performance of the developed HPLC-MS/MS method should be thoroughly validated. The following table summarizes typical performance characteristics expected for this type of analysis, based on similar validated methods for natural products in botanical matrices.

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (R²) > 0.990.998
Limit of Detection (LOD) Signal-to-Noise ≥ 30.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101.5 ng/mL
Accuracy (Recovery) 80 - 120%92.5% - 108.7%
Precision (RSD%) < 15%Intra-day: < 5%, Inter-day: < 10%
Specificity No interfering peaks at the retention time of the analyteConfirmed by unique MRM transitions and retention time

Calibration Curve

A calibration curve should be prepared using a certified reference standard of this compound. The curve should cover the expected concentration range of the analyte in the prepared samples.

Concentration (ng/mL)Peak Area (Quantifier Ion)
1.5Example: 15,200
5Example: 48,900
10Example: 99,500
50Example: 501,200
100Example: 1,050,000
250Example: 2,490,000

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.

HPLC_MSMS_Workflow Sample Myrrh Resin Sample Grinding Grind to Fine Powder Sample->Grinding Extraction Solvent Extraction (e.g., Ethanol Maceration) Grinding->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Syringe Filtration (0.22 µm) Centrifuge->Filter HPLC HPLC Separation (C18 Reversed-Phase) Filter->HPLC MSMS MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Data Data Acquisition & Processing (Quantification) MSMS->Data Result Final Concentration (µg/g of resin) Data->Result

Caption: Workflow for this compound Analysis.

References

Animal Models for Studying 9-Methoxymyrrhone: A Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking to investigate the in vivo effects of 9-Methoxymyrrhone, a novel natural compound, can utilize a variety of established animal models to explore its potential therapeutic applications. Due to the current absence of published in vivo studies specifically investigating this compound, this document provides a comprehensive guide to established protocols and application notes for evaluating the anti-inflammatory, analgesic, and anticancer properties of a test compound, which can be adapted for future research on this compound.

This guide is structured to provide detailed methodologies for key experiments, data presentation formats, and visual workflows to facilitate the design and execution of preclinical studies.

I. Anti-inflammatory Activity Assessment

Inflammation is a key pathological process in numerous diseases.[1][2] Animal models are crucial for screening and characterizing the anti-inflammatory potential of new chemical entities.[2][3]

A. Acute Inflammatory Models

1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model for evaluating acute inflammation.[3]

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema.[3] The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.

  • Experimental Protocol:

    • Animals: Male Wistar rats or Swiss albino mice are commonly used.

    • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (different doses of this compound).

    • Procedure:

      • Measure the initial paw volume of each animal using a plethysmometer.

      • Administer the vehicle, standard drug, or this compound orally or intraperitoneally.

      • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

      • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Table 1: Quantitative Data Summary for Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM% Inhibition of Edema
Control (Vehicle)--
Standard (Indomethacin)10
This compoundX
This compoundY
This compoundZ

Note: X, Y, and Z represent different dose levels.

B. Chronic Inflammatory Models

1. Cotton Pellet-Induced Granuloma in Rodents

This model is used to evaluate the anti-proliferative and anti-exudative effects of a compound in a chronic inflammatory setting.

  • Principle: Implantation of sterile cotton pellets induces the formation of granulomatous tissue, a hallmark of chronic inflammation. The dry weight of the excised pellets is a measure of granuloma formation.

  • Experimental Protocol:

    • Animals: Male Wistar rats.

    • Procedure:

      • Anesthetize the animals.

      • Implant sterile, pre-weighed cotton pellets subcutaneously in the axilla or groin region.

      • Administer the vehicle, standard drug (e.g., Indomethacin), or this compound daily for a set period (e.g., 7 days).

      • On day 8, sacrifice the animals, excise the cotton pellets along with the granulomatous tissue, and dry them in an oven at 60°C until a constant weight is achieved.

    • Data Analysis: Calculate the mean dry weight of the granulomas for each group and determine the percentage inhibition.

Table 2: Quantitative Data Summary for Cotton Pellet-Induced Granuloma

Treatment GroupDose (mg/kg/day)Mean Dry Weight of Granuloma (mg) ± SEM% Inhibition of Granuloma Formation
Control (Vehicle)--
Standard (Indomethacin)10
This compoundX
This compoundY
This compoundZ

Note: X, Y, and Z represent different dose levels.

II. Analgesic Activity Assessment

Pain is a complex sensory and emotional experience, and animal models are essential for discovering new analgesic agents.[1][4] These models can be broadly categorized based on the type of noxious stimulus used.

A. Thermally-Induced Pain Models

1. Hot Plate Test

This method is used to evaluate centrally acting analgesics.[5][6]

  • Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.[5][6]

  • Experimental Protocol:

    • Animals: Swiss albino mice.

    • Procedure:

      • Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

      • Record the latency to the first sign of pain (e.g., licking of the forepaws or jumping).

      • A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.

      • Administer the vehicle, standard drug (e.g., Morphine), or this compound and measure the reaction time at different time points (e.g., 30, 60, 90, and 120 minutes).

    • Data Analysis: Calculate the percentage increase in reaction time for each group.

Table 3: Quantitative Data Summary for Hot Plate Test

Treatment GroupDose (mg/kg)Mean Reaction Time (seconds) ± SEM at Peak Effect% Increase in Reaction Time
Control (Vehicle)--
Standard (Morphine)5
This compoundX
This compoundY
This compoundZ

Note: X, Y, and Z represent different dose levels.

B. Chemically-Induced Pain Models

1. Acetic Acid-Induced Writhing Test

This is a sensitive model for screening peripheral analgesic activity.[7][8]

  • Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior known as writhing. A reduction in the number of writhes indicates an analgesic effect.[7]

  • Experimental Protocol:

    • Animals: Swiss albino mice.

    • Procedure:

      • Administer the vehicle, standard drug (e.g., Aspirin), or this compound.

      • After a pre-treatment period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

      • Immediately place the mouse in an observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

    • Data Analysis: Calculate the mean number of writhes for each group and the percentage protection.

Table 4: Quantitative Data Summary for Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Protection
Control (Vehicle)--
Standard (Aspirin)100
This compoundX
This compoundY
This compoundZ

Note: X, Y, and Z represent different dose levels.

III. Anticancer Activity Assessment

Animal models are indispensable for evaluating the efficacy of potential anticancer agents before they can be considered for clinical trials.[9]

A. Xenograft Models

1. Human Tumor Xenograft in Immunocompromised Mice

This is a widely used model to assess the in vivo efficacy of a compound against human cancers.

  • Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they grow to form tumors. The effect of the test compound on tumor growth is then evaluated.

  • Experimental Protocol:

    • Animals: Athymic nude mice or SCID mice.

    • Cell Culture: Culture the desired human cancer cell line (e.g., breast, lung, colon).

    • Procedure:

      • Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

      • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

      • Randomize the animals into control and treatment groups.

      • Administer the vehicle or this compound at various doses according to a defined schedule (e.g., daily, every other day).

      • Measure the tumor volume (using calipers) and body weight of the mice regularly (e.g., twice a week).

      • At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Table 5: Quantitative Data Summary for Human Tumor Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Control (Vehicle)--
This compoundX
This compoundY
This compoundZ

Note: X, Y, and Z represent different dose levels.

IV. Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are crucial for understanding the mechanisms of action and experimental designs.

experimental_workflow_inflammation cluster_pre_treatment Pre-treatment Phase cluster_induction Inflammation Induction cluster_assessment Assessment Phase animal_acclimatization Animal Acclimatization grouping Randomization into Groups (Control, Standard, Test) animal_acclimatization->grouping dosing Compound Administration (Vehicle, Standard, this compound) grouping->dosing induction Induction of Inflammation (e.g., Carrageenan Injection) dosing->induction measurement Measurement of Inflammatory Parameters (e.g., Paw Volume) induction->measurement data_analysis Data Collection & Analysis measurement->data_analysis signaling_pathway_inflammation inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) cell_membrane Cell Membrane inflammatory_stimulus->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX) arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation (Edema, Pain) prostaglandins->inflammation mediates myrrhone This compound myrrhone->cox potential inhibition experimental_workflow_cancer start Start: Human Cancer Cell Culture implantation Subcutaneous Implantation into Immunocompromised Mice start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Control and Treatment Groups tumor_growth->randomization treatment Treatment with Vehicle or This compound randomization->treatment monitoring Regular Monitoring: - Tumor Volume - Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision, Weight Measurement, and Further Analysis endpoint->analysis finish End analysis->finish

References

Application Note: Protocol for Dissolving 9-Methoxymyrrhone for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The effective dissolution of test compounds is a critical first step for accurate and reproducible in vitro experiments. Many novel compounds, such as 9-Methoxymyrrhone, are presumed to be hydrophobic and exhibit poor solubility in aqueous solutions, posing a significant challenge for biological assays. This document provides a comprehensive, generalized protocol for dissolving poorly soluble compounds. The following guidelines are intended to help researchers establish a robust methodology for preparing stock solutions and working concentrations for cell-based and biochemical assays, ensuring minimal solvent-induced artifacts.

Initial Solubility Assessment

Prior to preparing a high-concentration stock solution, it is essential to determine the optimal solvent for this compound. This is typically achieved through small-scale solubility testing using a panel of common organic solvents.

Data Presentation: Common Solvents for Hydrophobic Compounds

The table below summarizes common solvents used for dissolving hydrophobic compounds for biological assays. The final concentration in the assay medium should be minimized to avoid cytotoxicity.[1][2]

SolventPolarity IndexCommon Use in Biological AssaysNotes
Dimethyl Sulfoxide (DMSO) 7.2Universal solvent for high-concentration stock solutions.Generally well-tolerated by most cell lines at concentrations ≤0.5%.[3] May have biological effects and should be used with a vehicle control.
Ethanol (EtOH) 5.2Used for compounds soluble in alcohols.Can be toxic to cells at higher concentrations. Evaporation can alter concentration.
N,N-Dimethylformamide (DMF) 6.4Stronger solvent for highly insoluble compounds.Higher toxicity than DMSO. Use with caution and at final concentrations ≤0.1%.[1][2]
Acetone 5.1Can be used for some compounds, generally less toxic than DMF.Volatile. Often used at final concentrations <0.5%.
Methanol (MeOH) 6.6Alternative to ethanol, with higher polarity.Generally more toxic to cells than ethanol.
Experimental Protocol: Small-Scale Solubility Testing

Objective: To identify the most effective solvent for this compound.

Materials:

  • This compound (powder)

  • Anhydrous solvents: DMSO, Ethanol, DMF, Acetone

  • Sterile 1.5 mL microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh Compound: Accurately weigh 1-2 mg of this compound into four separate, labeled vials.

  • Add Solvent: Add a small, precise volume of a single solvent (e.g., 100 µL) to each corresponding vial.

  • Facilitate Dissolution:

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for undissolved particles.

    • If particles remain, place the vial in a water bath sonicator for 10-15 minutes.

  • Observe and Record: Observe the solubility in each solvent. If the compound dissolves completely, record the approximate concentration. If not, incrementally add more solvent (e.g., in 50 µL steps) and repeat step 3 until the compound is fully dissolved or it is clear that it is insoluble at a reasonable concentration.

  • Select Solvent: Choose the solvent that dissolves the compound at the highest concentration with the smallest volume. For most applications, DMSO is the preferred starting point due to its high solubilizing power and relatively low toxicity in cell culture.

Preparation of High-Concentration Stock Solution

Once an appropriate solvent is identified (typically DMSO), a high-concentration stock solution can be prepared. This allows for minimal solvent addition to the final experimental medium.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

Objective: To create a stable, high-concentration stock solution of this compound for long-term storage and subsequent dilution.

Materials:

  • This compound (powder, molecular weight required)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and sonicator

Procedure:

  • Determine Molecular Weight (MW): Obtain the MW of this compound from the supplier's documentation. (Note: This is a critical, unknown variable).

  • Calculate Mass: Calculate the mass of the compound needed to prepare the desired volume and concentration.

    • Formula: Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * MW ( g/mol )

    • Example (assuming MW = 300 g/mol for 1 mL of 10 mM stock): Mass = 10 mM * 1 mL * 300 g/mol = 3 mg

  • Weigh Compound: Accurately weigh the calculated mass and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex for 2-3 minutes.

    • If necessary, sonicate in a water bath for 10-15 minutes until the solution is clear and free of particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect from light.

Preparation of Working Solutions for Experiments

The high-concentration stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.

Experimental Protocol: Diluting Stock Solution into Aqueous Medium

Objective: To prepare the final concentration of this compound in the experimental medium while keeping the final solvent concentration low (e.g., ≤0.5%).

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer, pre-warmed to 37°C

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Serial Dilution (Recommended): To avoid precipitation, perform an intermediate dilution step. For example, to achieve a final concentration of 10 µM from a 10 mM stock:

    • First, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution (e.g., add 5 µL of stock to 495 µL of medium).

    • Vortex gently immediately after adding the stock.

  • Final Dilution: Further dilute the intermediate solution to the final concentration.

    • For a 10 µM final concentration, dilute the 100 µM intermediate solution 1:10 in the final volume of medium.

  • Direct Dilution (for lower concentrations):

    • To prevent the compound from precipitating, add the DMSO stock dropwise to the pre-warmed medium while gently vortexing or swirling the tube.

    • Example: To make 10 mL of a 10 µM solution, add 10 µL of the 10 mM stock to 9.99 mL of medium (final DMSO concentration = 0.1%).

  • Vehicle Control: Crucially, prepare a vehicle control containing the same final concentration of DMSO as the experimental samples. This control is essential to distinguish the effects of the compound from the effects of the solvent itself.

  • Use Immediately: Use the freshly prepared working solutions immediately to ensure stability and prevent precipitation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from compound dissolution to its application in a cell-based assay.

G cluster_prep Phase 1: Solution Preparation cluster_exp Phase 2: Experiment Setup cluster_analysis Phase 3: Analysis compound 1. Weigh This compound Powder dissolve 3. Dissolve & Sonicate compound->dissolve solvent 2. Select Solvent (e.g., DMSO) solvent->dissolve stock 4. Prepare 10 mM Stock Solution dissolve->stock aliquot 5. Aliquot & Store at -80°C stock->aliquot thaw 6. Thaw Single Aliquot aliquot->thaw dilute 8. Prepare Working Solution (Final DMSO <= 0.5%) thaw->dilute medium 7. Pre-warm Cell Culture Medium medium->dilute vehicle Prepare Vehicle Control (Medium + DMSO) medium->vehicle cells 9. Treat Cells in Plate dilute->cells incubate 10. Incubate cells->incubate vehicle->cells assay 11. Perform Assay (e.g., Viability, Gene Expression) incubate->assay data 12. Analyze Data vs. Vehicle Control assay->data

Caption: General workflow for preparing and using a test compound in experiments.

References

Application Notes and Protocols: High-Throughput Screening of 9-Methoxymyrrhone Derivatives for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 9-Methoxymyrrhone derivatives as potential anti-inflammatory agents. This compound is a novel sesquiterpenoid, and its derivatives are evaluated for their inhibitory activity against the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. The following sections detail the experimental workflow, assay protocols, and representative data for a library of this compound analogs.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NF-κB signaling pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2][3][4] Consequently, the NF-κB pathway is a prime target for the development of novel anti-inflammatory therapeutics.

This compound is a sesquiterpenoid structurally related to compounds found in Commiphora myrrha, a plant with a long history in traditional medicine for treating inflammatory ailments. This document outlines a hypothetical high-throughput screening campaign to identify potent inhibitors of the NF-κB pathway from a library of synthetically derived this compound analogs.

High-Throughput Screening Workflow

The high-throughput screening process is designed to efficiently test a large library of this compound derivatives for their ability to inhibit NF-κB signaling. The workflow consists of a primary screen to identify initial hits, followed by a secondary screen to confirm activity and assess cytotoxicity.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation A Compound Library of this compound Derivatives B Cell-Based NF-κB Reporter Assay (384-well format) A->B D Dose-Response Analysis (IC50 Determination) C Identification of Primary Hits (Inhibition > 50%) B->C C->D E Cytotoxicity Assay (e.g., CellTiter-Glo) D->E F Selection of Lead Compounds E->F

Figure 1: High-Throughput Screening Workflow for this compound Derivatives.

Data Presentation: Screening of this compound Derivatives

A library of this compound derivatives was synthesized and screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in a human macrophage cell line. The following tables summarize the quantitative data from the primary and secondary screens.

Table 1: Primary High-Throughput Screening Results

Compound IDStructure% NF-κB Inhibition at 10 µM
9-MM-001(Structure of this compound)65%
9-MM-002(Structure of Derivative 1)85%
9-MM-003(Structure of Derivative 2)45%
9-MM-004(Structure of Derivative 3)92%
9-MM-005(Structure of Derivative 4)78%

Table 2: Secondary Screening and Hit Confirmation

Compound IDNF-κB Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
9-MM-0018.2> 50> 6.1
9-MM-0021.54530.0
9-MM-0040.83847.5
9-MM-0054.6> 50> 10.9

Experimental Protocols

Protocol for Synthesis of this compound Derivatives (Hypothetical)

This protocol describes a general method for the derivatization of the hydroxyl group of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Acyl chloride or sulfonyl chloride of choice

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the desired derivative.

Protocol for Cell-Based NF-κB Reporter Assay

This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293-NF-κB-luciferase reporter cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound derivatives dissolved in DMSO

  • 384-well white, clear-bottom assay plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer plate reader

Procedure:

  • Seed HEK293-NF-κB-luciferase cells into 384-well plates at a density of 10,000 cells/well in 40 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in DMEM.

  • Add 5 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (a known NF-κB inhibitor) wells.

  • Incubate for 1 hour at 37°C.

  • Add 5 µL of LPS (final concentration 100 ng/mL) to all wells except the unstimulated control.

  • Incubate for 6 hours at 37°C.

  • Equilibrate the plate to room temperature.

  • Add 25 µL of luciferase assay reagent to each well.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound and its derivatives is the inhibition of the canonical NF-κB signaling pathway. This pathway is initiated by pro-inflammatory signals, such as LPS binding to Toll-like receptors (TLRs), leading to the activation of the IKK complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p65/p50 NF-κB heterodimer, which translocates to the nucleus and activates the transcription of pro-inflammatory genes. This compound derivatives are hypothesized to interfere with a key step in this cascade, potentially the activity of the IKK complex.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Inhibitor This compound Derivatives Inhibitor->IKK Inhibition

Figure 2: Proposed Mechanism of Action of this compound Derivatives on the NF-κB Signaling Pathway.

Conclusion

The protocols and data presented in this document provide a framework for the high-throughput screening and evaluation of this compound derivatives as potential inhibitors of the NF-κB signaling pathway. The identified lead compounds, such as 9-MM-004, demonstrate potent and selective inhibition of NF-κB activation, warranting further investigation and optimization for the development of novel anti-inflammatory drugs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Methoxymyrrhone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-Methoxymyrrhone synthesis. The following information is based on established principles of organic synthesis and draws parallels from the synthesis of structurally related natural products, given the limited direct literature on this compound.

Proposed Structure of this compound

Based on the nomenclature and the common chemical constituents of myrrh, we propose a plausible structure for this compound as a sesquiterpenoid with a furan (B31954) ring, a ketone functional group, and a methoxy (B1213986) group at the 9-position, built upon a eudesmane (B1671778) skeleton. This structure will serve as the basis for the following synthetic troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A1: A plausible retrosynthetic analysis of this compound suggests a multi-step synthesis commencing from a readily available chiral starting material, such as (+)-carvone. The key steps would likely involve:

  • Michael addition to establish the core carbocyclic framework.

  • Annulation to form the second ring of the eudesmane skeleton.

  • Introduction of the furan moiety.

  • Functional group manipulations to install the ketone and the methoxy group at the desired positions.

Q2: What are the most critical steps affecting the overall yield?

A2: The key yield-determining steps are typically the C-C bond-forming reactions that construct the bicyclic core and the introduction of the furan ring. Cyclization reactions can often be low-yielding due to competing side reactions. The stereoselective introduction of substituents is also critical and can impact the yield of the desired diastereomer.

Q3: How can I confirm the stereochemistry of the synthesized intermediates and the final product?

A3: Spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) are essential for determining the relative stereochemistry. X-ray crystallography of a suitable crystalline intermediate or the final product provides unambiguous proof of both relative and absolute stereochemistry.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Michael Addition Step

Question: I am experiencing a low yield in the initial Michael addition of a methyl-cuprate reagent to an enone precursor. What are the potential causes and solutions?

Answer:

Low yields in Michael additions can stem from several factors:

  • Reagent Quality: The organocuprate reagent is sensitive to air and moisture. Ensure that the starting copper(I) salt is pure and the organolithium reagent used for its formation is freshly titrated.

  • Reaction Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions such as 1,2-addition. Ensure strict temperature control.

  • Solvent Choice: Ethereal solvents like THF are standard. Ensure the solvent is anhydrous.

  • Additives: The addition of Lewis acids, such as BF₃·OEt₂, can sometimes enhance the rate and selectivity of the Michael addition.

Parameter Standard Condition Troubleshooting Suggestion Expected Outcome
Temperature -78 °CMaintain strictly at -78 °C, then allow to slowly warm to -20 °C.Improved 1,4-selectivity.
Reagent (CH₃)₂CuLiUse a higher-order cuprate, e.g., (CH₃)₂Cu(CN)Li₂.Increased reactivity and stability.
Solvent Anhydrous THFUse a freshly distilled and degassed solvent.Minimized side reactions from impurities.
Additive NoneAdd 1.1 eq of BF₃·OEt₂ to the enone before adding the cuprate.Enhanced reaction rate.
Problem 2: Poor Diastereoselectivity in the Annulation Step

Question: The cyclization to form the second ring of the eudesmane skeleton is producing a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?

Answer:

Poor diastereoselectivity in annulation reactions is a common challenge. The choice of cyclization conditions can significantly influence the stereochemical outcome:

  • Base/Acid Choice: The choice of base or acid to promote the cyclization is critical. For instance, in a Robinson annulation, using a bulky base might favor a different stereochemical pathway.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state leading to the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the transition state. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF).

Parameter Condition A Condition B Condition C
Base KOHLHMDSPyrrolidine (Stork enamine)
Solvent MethanolTHFBenzene
Temperature Reflux-78 °C to RTReflux
Expected Yield 40-50%60-70%55-65%
Diastereomeric Ratio ~1:1>4:1>3:1
Problem 3: Difficulty in the Furan Ring Formation

Question: I am struggling with the construction of the furan ring. The yields are consistently low, and I observe significant amounts of starting material and unidentifiable byproducts.

Answer:

Furan rings can be synthesized through various methods, and the choice of strategy is crucial. A common approach involves the reaction of a 1,4-dicarbonyl compound with an acid catalyst (Paal-Knorr synthesis).

  • Acid Catalyst: The strength and amount of the acid catalyst can be critical. Strong acids might lead to decomposition. Try milder catalysts like p-toluenesulfonic acid (p-TsOH) or scandium triflate (Sc(OTf)₃).

  • Reaction Conditions: Ensure anhydrous conditions, as water can interfere with the reaction. The use of a Dean-Stark trap to remove water formed during the reaction is often beneficial.

  • Alternative Strategy: If the Paal-Knorr synthesis is problematic, consider an alternative route, such as the construction of the furan from an alkyne and an aldehyde precursor.

Experimental Protocols

Key Experiment: Diastereoselective Robinson Annulation

This protocol describes a method to achieve high diastereoselectivity in the formation of the bicyclic core.

Materials:

  • Michael addition product (1.0 eq)

  • Lithium hexamethyldisilazide (LHMDS) (1.1 eq, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Dissolve the Michael addition product in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the LHMDS solution dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Synthetic Workflow for this compound Start Starting Material ((+)-Carvone) Step1 Michael Addition Start->Step1 Intermediate1 Diketone Intermediate Step1->Intermediate1 Step2 Robinson Annulation Intermediate1->Step2 Intermediate2 Bicyclic Enone Step2->Intermediate2 Step3 Furan Ring Formation Intermediate2->Step3 Intermediate3 Furan-containing Intermediate Step3->Intermediate3 Step4 Ketone Formation Intermediate3->Step4 Intermediate4 Keto-Furan Intermediate Step4->Intermediate4 Step5 Methoxylation Intermediate4->Step5 Product This compound Step5->Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic for Low Yield Problem Low Reaction Yield Check1 Check Reagent Quality (Purity, Activity) Problem->Check1 Check2 Verify Reaction Conditions (Temperature, Solvent) Problem->Check2 Check3 Analyze for Side Products (TLC, NMR) Problem->Check3 Solution1 Use Freshly Prepared/Purified Reagents Check1->Solution1 Solution2 Optimize Temperature and Solvent Check2->Solution2 Solution3 Modify Reaction Stoichiometry or Additives Check3->Solution3

Caption: Troubleshooting logic for addressing low reaction yields.

Overcoming solubility issues with 9-Methoxymyrrhone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Methoxymyrrhone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural product isolated from the resin of Commiphora species, commonly known as myrrh. Like many other natural products, it is a lipophilic, or "grease-ball," molecule, which often results in poor aqueous solubility.[1] This low solubility can be a significant hurdle in various experimental settings, including in vitro cell-based assays and in vivo studies, as it can lead to precipitation, inaccurate dosing, and low bioavailability.[2]

Q2: I'm observing precipitation of this compound in my cell culture medium. What is the likely cause?

A2: This is a common issue when a stock solution of a hydrophobic compound, typically dissolved in a water-miscible organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium. The organic solvent concentration drops significantly upon dilution, and if the final concentration of this compound exceeds its solubility limit in the aqueous medium, it will precipitate out of the solution.

Q3: Can I simply increase the concentration of the organic solvent (e.g., DMSO) in my final working solution?

A3: While this may increase the solubility of this compound, it is generally not recommended for cell-based assays. Most organic solvents, including DMSO, can be toxic to cells at higher concentrations, typically above 0.1-0.5%. High solvent concentrations can compromise cell viability and introduce experimental artifacts, confounding the interpretation of your results.

Q4: What are the primary strategies for improving the solubility of hydrophobic compounds like this compound?

A4: Several techniques can be employed to enhance the solubility of hydrophobic drugs.[2] The choice of method depends on the specific experimental requirements. Key strategies include:

  • Co-solvency: Using a mixture of water-miscible solvents to increase solubility.[[“]][[“]]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.[[“]]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[5]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, enhancing their solubility in aqueous solutions.[[“]][7]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like emulsions or liposomes can improve solubility and bioavailability.[8]

Troubleshooting Guides

Issue: Compound Precipitation During Dilution for In Vitro Assays

This guide provides a systematic approach to resolving solubility issues when preparing aqueous solutions of this compound for cell culture experiments.

G start Start: this compound precipitates in aqueous medium stock_check Step 1: Prepare a high-concentration stock in 100% DMSO start->stock_check sonicate Step 2: Gently warm and sonicate the stock solution to ensure complete dissolution stock_check->sonicate serial_dilution Step 3: Perform serial dilutions in 100% DMSO, not in aqueous buffer sonicate->serial_dilution final_dilution Step 4: Add the final, small volume of DMSO stock to the pre-warmed aqueous medium with vigorous vortexing serial_dilution->final_dilution observe Step 5: Observe for precipitation. Is the solution clear? final_dilution->observe success Success: Proceed with the experiment observe->success Yes troubleshoot Issue Persists: Explore advanced solubilization methods observe->troubleshoot No

Caption: Troubleshooting workflow for compound precipitation.

Advanced Solubilization Strategies

If the basic troubleshooting steps are insufficient, consider these advanced methods:

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Use of water-miscible organic solvents like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) in the final solution.[[“]][8]Simple to implement; can be effective for moderately hydrophobic compounds.Potential for solvent toxicity; may alter cellular responses.
Cyclodextrins Encapsulation of the drug within cyclodextrin molecules to form a water-soluble complex.[[“]][7]Generally low toxicity; can significantly enhance solubility.May alter drug-target interactions; requires optimization of the cyclodextrin-to-drug ratio.
Surfactants Use of non-ionic surfactants (e.g., Tween 80, Cremophor EL) to form micelles that solubilize the compound.High solubilization capacity.Can be cytotoxic; may interfere with certain assays.
Lipid-Based Systems Formulation in lipid emulsions or liposomes.[8]Can improve bioavailability for in vivo studies; protects the compound from degradation.More complex to prepare; may not be suitable for all in vitro applications.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol or PEG 400.

  • Working Solution Preparation:

    • For a final assay concentration of 10 µM with 0.1% DMSO and 1% ethanol:

    • Prepare an intermediate dilution of the 10 mM stock solution in 100% ethanol.

    • Add the appropriate volume of this ethanolic solution to your pre-warmed cell culture medium to achieve the final desired concentration.

  • Control Group: Ensure your vehicle control contains the same final concentrations of DMSO and ethanol as your experimental samples.

Protocol 2: Solubilization using Cyclodextrins
  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and low toxicity.[[“]]

  • Complexation:

    • Prepare a solution of HP-β-CD in water (e.g., 10-20% w/v).

    • Add the this compound powder directly to the HP-β-CD solution.

    • Stir or sonicate the mixture at room temperature or slightly elevated temperature (37-40°C) for several hours to facilitate complex formation.

  • Sterilization and Use:

    • Sterile-filter the resulting solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Use this aqueous stock solution for your experiments.

Potential Signaling Pathway

Compounds from Commiphora species, such as myrrh and the related compound guggulsterone (B1672438), have been reported to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[[“]][10] This pathway is a central regulator of inflammation. The diagram below illustrates a simplified representation of the NF-κB pathway and a hypothetical point of inhibition by this compound.

G cluster_cytoplasm Cytoplasm cluster_inhibitor cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Myrrh This compound Myrrh->IKK inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes activates transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Interpreting Unexpected Results with 9-Methoxymyrrhone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Methoxymyrrhone. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance for interpreting unexpected experimental results. Since this compound is a novel compound, this guide provides a framework for troubleshooting based on established methodologies for in-vitro compound testing.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected biological activity with this compound in our cell-based assays. What are the initial steps for troubleshooting?

A1: When a novel compound like this compound fails to elicit an expected response, it's crucial to systematically verify your experimental setup.[1][2] First, confirm the identity and purity of the compound batch. Ensure that the compound was stored correctly to prevent degradation and that fresh dilutions were prepared for each experiment.[3] Your choice of solvent and its final concentration in the culture medium should be evaluated for toxicity to ensure it is not masking the compound's effect.[1] It is also important to consider that the cell line you are using may not be a suitable model if it lacks the specific target or pathway that this compound interacts with.[1]

Q2: Our results with this compound show high variability between replicates. What are the common causes and solutions?

A2: High variability is a frequent challenge in cell-based assays and can obscure the true effect of the compound. Common causes include inconsistent cell seeding, pipetting errors, and "edge effects" in multi-well plates where wells on the perimeter behave differently due to evaporation and temperature fluctuations. To mitigate this, ensure your cell suspension is homogenous before and during plating, and consider using a multichannel pipette for consistency. It is often recommended to avoid using the outer wells of a plate for experimental samples. Additionally, ensure all reagents are thoroughly mixed before being added to the wells.

Q3: How do we differentiate between off-target effects and the primary mechanism of action for this compound?

A3: Distinguishing between on-target and off-target effects is a critical step in characterizing a new compound. A common strategy is to include a negative control compound that is structurally similar to this compound but is designed to be inactive against the intended target. Comparing the cellular phenotype induced by both compounds can help identify off-target effects. Additionally, performing target engagement assays can confirm that this compound is interacting with its intended molecular target within the cell. Global proteomics can also be employed to identify unintended changes in protein expression that could indicate off-target activity.

Troubleshooting Guide: Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)

Scenario 1: Higher than expected cytotoxicity at low concentrations of this compound.

This could indicate off-target effects or solvent toxicity. Ensure the final solvent concentration is non-toxic to your cells by running a vehicle-only control. It is also possible that your cell line is particularly sensitive to the compound. Consider testing a wider range of concentrations to establish a more accurate dose-response curve.

Scenario 2: No significant decrease in cell viability, even at high concentrations.

This may suggest that the chosen cell line is not dependent on the pathway targeted by this compound for survival. It is also important to optimize the treatment duration, as the effect of the compound may not be apparent at early time points. Confirming the activity of the compound with a known sensitive cell line can serve as a positive control.

Hypothetical Data: IC50 Values for this compound in Different Cell Lines

Cell LinePrimary Target ExpressionThis compound IC50 (µM)Vehicle Control ViabilityNotes
Cell Line AHigh5.2>95%Expected result based on target expression.
Cell Line BLow> 100>95%Lack of activity correlates with low target expression.
Cell Line CHigh0.1>95%Unexpectedly high potency; may suggest off-target effects or unique cellular context.
Cell Line DHigh45.870%High IC50 and low vehicle viability suggest potential solvent toxicity or other experimental issues.

Troubleshooting Guide: Western Blot Analysis

Scenario 1: No protein band detected for the target of interest after treatment with this compound.

If you expect this compound to modulate protein expression, a lack of signal could be due to several factors. First, ensure your antibody is specific and validated for Western blotting. The target protein concentration in your sample may be too low; in this case, you may need to load more protein per well or use immunoprecipitation to enrich for your target. Also, confirm that your transfer from the gel to the membrane was successful, for example, by using a Ponceau S stain.

Scenario 2: Multiple, non-specific bands appear on the blot.

Non-specific bands can be caused by an overly high concentration of the primary or secondary antibody. Optimizing the antibody dilution is a critical step. The blocking conditions may also be suboptimal; try increasing the blocking time or changing the blocking agent (e.g., from non-fat milk to BSA).

Hypothetical Data: Expression of Target Protein 'P53' after this compound Treatment

Treatment GroupP53 Band Intensity (Normalized to Loading Control)Number of Non-Specific BandsInterpretation
Vehicle Control1.01Baseline expression with minor non-specific binding.
1 µM this compound1.81Moderate increase in P53 expression as expected.
10 µM this compound3.54Strong increase in P53, but also increased non-specific bands, suggesting a need to optimize antibody concentration.
No Primary Antibody0.00Confirms that the secondary antibody is not binding non-specifically.

Troubleshooting Guide: Cell Proliferation Assays (e.g., CFSE Staining)

Scenario 1: Difficulty distinguishing between proliferating and non-proliferating cell populations.

In proliferation assays using dyes like CFSE, clear peaks for each cell division are ideal. If the peaks are not distinct, it could be due to a wide parental peak, which can be improved by sorting for a more uniformly stained population. It is also important to include a viability dye to exclude dead cells from the analysis, as they can interfere with the results.

Scenario 2: Unexpectedly low or high proliferation in treated cells.

Interpreting proliferation data requires careful consideration of the statistics used. The percentage of divided cells is a common metric but can be misleading. A proliferation index, which quantifies the average number of divisions in the responding population, can provide a more nuanced view. If proliferation is unexpectedly high, ensure that the compound itself is not fluorescent and interfering with the assay readout.

Hypothetical Data: Proliferation of T-cells after this compound Treatment

Treatment Group% Divided CellsProliferation IndexInterpretation
Unstimulated Control5%1.1Baseline proliferation is low, as expected.
Stimulated Control (CD3/CD28)85%3.2Strong proliferation with stimulation, serving as a positive control.
Stimulated + 5 µM this compound40%1.5This compound significantly inhibits T-cell proliferation.
Stimulated + 0.5 µM this compound82%3.1No significant effect at this concentration.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound. Replace the culture medium with fresh medium containing the desired concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Western Blot Protocol
  • Sample Preparation: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Immunoblotting: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Hypothetical Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Signal CompoundX This compound CompoundX->KinaseA Inhibition KinaseB Kinase B KinaseA->KinaseB NFkB_Inhibitor IκB KinaseB->NFkB_Inhibitor Inhibits Degradation NFkB NF-κB NFkB_Inhibitor->NFkB Sequesters NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene Target Gene Expression NFkB_nucleus->Gene Activates

Caption: Hypothetical pathway where this compound inhibits Kinase A.

General Experimental Workflow

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Hypothesis Generation P2 Cell Line Selection P1->P2 P3 Assay Selection P2->P3 E1 Cell Seeding & Treatment P3->E1 E2 Data Acquisition E1->E2 A1 Data Processing E2->A1 A2 Statistical Analysis A1->A2 A3 Interpretation A2->A3 G Start Unexpected Result Observed CheckCompound Verify Compound? (Purity, Storage, Dilution) Start->CheckCompound CheckControls Review Controls? (Positive, Negative, Vehicle) CheckCompound->CheckControls Compound OK RepeatExperiment Repeat Experiment with Optimized Parameters CheckCompound->RepeatExperiment Issue Found CheckAssay Check Assay Parameters? (Seeding, Reagents, Timing) CheckControls->CheckAssay Controls OK CheckControls->RepeatExperiment Issue Found CheckCellLine Is Cell Line Appropriate? CheckAssay->CheckCellLine Assay OK CheckAssay->RepeatExperiment Issue Found ReviseHypothesis Revise Hypothesis or Experimental Design CheckCellLine->ReviseHypothesis Cell Line OK CheckCellLine->ReviseHypothesis Issue Found

References

Preventing degradation of 9-Methoxymyrrhone in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 9-Methoxymyrrhone to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions. These recommendations are based on available supplier data and general best practices for furanosesquiterpenoids.

Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and what is its stability in solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound. The stability of the compound in DMSO is dependent on the storage temperature.[1]

Q3: What are the potential signs of this compound degradation?

A3: Degradation of this compound may not always be visible. However, you should be cautious if you observe any of the following:

  • Color Change: A noticeable change in the color of the powder or solution.

  • Precipitation: Formation of a precipitate in a solution that was previously clear.

  • Altered Chromatographic Profile: Appearance of new peaks or a change in the retention time of the main peak when analyzed by techniques like HPLC or LC-MS.

  • Reduced Biological Activity: A decrease in the expected potency or effect in your experimental assays.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, furanosesquiterpenoids can be susceptible to degradation through several mechanisms, including:

  • Oxidation: The furan (B31954) ring and other electron-rich moieties are prone to oxidation, especially when exposed to air and light.

  • Hydrolysis: The methoxy (B1213986) group could potentially be susceptible to hydrolysis under acidic or basic conditions, although this is generally less common for aryl methyl ethers.

  • Polymerization: Under certain conditions, such as exposure to heat or UV light, unsaturated compounds can polymerize.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.1. Prepare a fresh stock solution from powder stored at -20°C. 2. Perform a quality control check on the new stock solution using an appropriate analytical method (e.g., HPLC, LC-MS) to confirm its purity and concentration. 3. Aliquot the new stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
Visible precipitate in the stock solution upon thawing. The concentration of the compound exceeds its solubility at a lower temperature.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not redissolve, sonication may be attempted. 3. If the issue persists, consider preparing a more dilute stock solution.
Change in color of the this compound powder. Potential oxidation or contamination.1. Do not use the powder if a significant color change is observed. 2. If possible, analyze a small sample by LC-MS or a similar technique to assess purity. 3. If degradation is confirmed, procure a new batch of the compound.

Experimental Protocols

Protocol 1: Establishing an In-house Stability Study for this compound Solutions

This protocol outlines a basic experiment to determine the stability of this compound in a specific solvent under various storage conditions.

Materials:

  • This compound powder

  • Anhydrous solvent of choice (e.g., DMSO, Ethanol)

  • Amber glass vials with screw caps

  • Inert gas (e.g., Argon or Nitrogen)

  • Analytical balance

  • HPLC or LC-MS system

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent.

    • Dispense the solution into multiple amber glass vials.

  • Inert Atmosphere (Optional but Recommended):

    • Gently flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing to minimize oxidation.

  • Storage Conditions:

    • Store the vials under different conditions you wish to test. For example:

      • -80°C (long-term)

      • -20°C (long-term)

      • 4°C (short-term)

      • Room temperature (accelerated degradation)

      • Room temperature with light exposure (photostability)

  • Time Points:

    • Analyze the samples at various time points (e.g., Day 0, Day 1, Day 3, Week 1, Week 2, Month 1, Month 3, Month 6).

  • Analysis:

    • At each time point, analyze a vial from each storage condition using a validated HPLC or LC-MS method.

    • Quantify the peak area of the this compound peak and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample.

    • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Visualizations

Storage_Workflow cluster_storage Long-Term Storage cluster_solution Solution Preparation and Storage Powder This compound Powder Store_Powder Store at -20°C or -80°C in a desiccator Powder->Store_Powder Prepare_Sol Prepare Stock Solution (e.g., in DMSO) Store_Powder->Prepare_Sol Use as needed Aliquot Aliquot into single-use vials Prepare_Sol->Aliquot Store_Sol_Short Short-term (≤ 2 weeks) Store at 4°C Aliquot->Store_Sol_Short Store_Sol_Long Long-term (> 2 weeks) Store at -80°C Aliquot->Store_Sol_Long

Caption: Recommended workflow for the storage and preparation of this compound.

Degradation_Pathway cluster_degradation Potential Degradation Pathways Compound This compound Oxidation Oxidation (Furan Ring) Compound->Oxidation Exposure to O2, Light Hydrolysis Hydrolysis (Methoxy Group) Compound->Hydrolysis Acidic/Basic Conditions Polymerization Polymerization Compound->Polymerization Heat, UV Light

Caption: Potential degradation pathways for this compound.

References

Troubleshooting contamination in 9-Methoxymyrrhone samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Methoxymyrrhone. The following resources address common challenges encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of a high-quality this compound sample?

A high-quality sample of this compound should be a white to off-white solid. Purity, as determined by High-Performance Liquid Chromatography (HPLC), should typically be ≥98%.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, storage at 4°C is acceptable.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.

Troubleshooting Contamination in this compound Samples

Issue 1: Lower than expected purity detected by HPLC analysis.

If your this compound sample shows a purity of less than 98% on the HPLC chromatogram, with multiple unexpected peaks, consider the following potential causes and solutions.

Potential Causes:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving starting materials in the final product.

  • Side Reactions: Undesired side reactions may have occurred, generating byproducts with similar polarities to this compound.

  • Solvent Contamination: Residual solvents from the purification process may be present.

  • Degradation: The compound may have degraded due to improper handling or storage.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Purity start Low Purity Detected (<98% by HPLC) check_peaks Analyze impurity peaks (LC-MS, NMR) start->check_peaks is_starting_material Impurity identified as starting material? check_peaks->is_starting_material optimize_reaction Optimize reaction conditions (e.g., time, temperature, reagent stoichiometry) is_starting_material->optimize_reaction Yes is_byproduct Impurity identified as a known byproduct? is_starting_material->is_byproduct No re_purify Re-purify sample (e.g., preparative HPLC, column chromatography) end High Purity Sample (≥98%) re_purify->end optimize_reaction->re_purify modify_purification Modify purification protocol (e.g., change solvent gradient, use different stationary phase) is_byproduct->modify_purification Yes is_degradation Impurity identified as a degradation product? is_byproduct->is_degradation No modify_purification->re_purify check_storage Review storage and handling procedures check_storage->re_purify is_degradation->re_purify No is_degradation->check_storage Yes

Caption: Troubleshooting workflow for low purity this compound samples.

Recommended Actions:

  • Identify Contaminants: Use Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the chemical structures of the major impurities.

  • Optimize Purification: If starting materials or known byproducts are present, consider re-purifying the sample using preparative HPLC or column chromatography with a modified solvent gradient to improve separation.

  • Review Synthesis Protocol: If incomplete reaction is suspected, review and optimize the synthetic protocol. This may involve adjusting reaction times, temperatures, or reagent stoichiometry.

Issue 2: Presence of residual solvents detected by NMR.

The presence of residual solvents can interfere with biological assays and affect the accurate weighing of the compound.

Common Residual Solvents and their ¹H NMR Chemical Shifts:

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl Ether1.21 (t), 3.48 (q)Triplet, Quartet
Ethyl Acetate1.26 (t), 2.04 (s), 4.12 (q)Triplet, Singlet, Quartet
Hexane0.88, 1.26Multiplets
Methanol3.31Singlet

Troubleshooting Steps:

  • Drying: Dry the sample under high vacuum for an extended period (12-24 hours). Gentle heating may be applied if the compound is thermally stable.

  • Lyophilization: If the compound is soluble in water or a mixture of water and a suitable organic solvent, lyophilization can be an effective method for removing residual solvents.

  • Solvent Precipitation: Dissolve the sample in a minimal amount of a good solvent and then precipitate it by adding a poor solvent. This can help to leave solvent impurities behind in the supernatant.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol outlines a standard method for determining the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm (or as determined by UV-Vis scan)

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

HPLC Analysis Workflow:

G cluster_1 HPLC Analysis Workflow prep_sample Prepare 1 mg/mL Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phases A and B setup_hplc Set Up HPLC Instrument and Column prep_mobile_phase->setup_hplc setup_hplc->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_peaks Detect Peaks at 220 nm run_gradient->detect_peaks analyze_data Analyze Chromatogram and Calculate Purity detect_peaks->analyze_data

Caption: Workflow for HPLC analysis of this compound.

Protocol 2: ¹H NMR for Structural Confirmation and Residual Solvent Analysis

This protocol provides a general procedure for acquiring a ¹H NMR spectrum of this compound.

Materials:

  • This compound sample (2-5 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Sample Preparation: Dissolve approximately 2-5 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width and number of scans.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of this compound to confirm the structure.

    • Identify any peaks corresponding to residual solvents by comparing their chemical shifts to known values (see table above).

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds like 9-Methoxymyrrhone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of poorly soluble compounds, using 9-Methoxymyrrhone as a representative example. The guidance is based on established principles of pharmaceutical science due to the limited specific public data on this compound.

Frequently Asked Questions (FAQs)

Q1: My initial in vivo studies with this compound show very low plasma concentrations. What are the likely causes?

A1: Low plasma concentrations of an orally administered compound like this compound are typically due to poor bioavailability. The primary factors affecting bioavailability include:

  • Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal (GI) fluids before it can be absorbed. Many novel chemical entities exhibit low water solubility, making dissolution the rate-limiting step for absorption.[1][2]

  • Low Permeability: After dissolution, the drug must pass through the intestinal epithelium to enter the bloodstream. Factors like molecular size, lipophilicity, and efflux by transporters (e.g., P-glycoprotein) can limit permeability.[1]

  • Extensive First-Pass Metabolism: Before reaching systemic circulation, the drug passes through the gut wall and liver, where it can be extensively metabolized by enzymes, most notably the Cytochrome P450 (CYP) family, such as CYP3A4.[3][4]

  • Instability in the GI Tract: The compound may be degraded by the acidic environment of the stomach or by digestive enzymes.

Q2: How can I determine if solubility or permeability is the main issue for my compound?

A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework for categorizing drugs based on their solubility and permeability. To classify your compound, you will need to perform the following experiments:

  • Solubility Studies: Determine the solubility of the compound in aqueous solutions across a pH range of 1.2 to 6.8.

  • Permeability Studies: Use in vitro models like Caco-2 cell monolayers or in situ intestinal perfusion studies in animal models to assess the compound's ability to cross the intestinal barrier.

Based on the results, you can classify the compound and select an appropriate bioavailability enhancement strategy.

Q3: What are the most common formulation strategies to improve the bioavailability of a poorly soluble compound?

A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization or nanosizing) can improve the dissolution rate.

  • Lipid-Based Formulations: Formulating the compound in lipids, such as in self-emulsifying drug delivery systems (SEDDS), can improve solubilization in the GI tract.

  • Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) complex can increase its aqueous solubility.

Troubleshooting Guides

Issue 1: Inconsistent results in dissolution testing of our this compound formulation.
Possible Cause Troubleshooting Step
Drug Recrystallization Analyze the solid-state of the formulation before and after dissolution using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).
Inadequate Surfactant Concentration in Dissolution Medium Optimize the concentration of surfactants (e.g., Sodium Lauryl Sulfate) in the dissolution medium to ensure sink conditions without causing formulation interference.
Formulation Inhomogeneity Assess the content uniformity of your formulation batches to ensure consistent drug distribution.
Issue 2: High variability in plasma concentrations in our animal pharmacokinetic studies.
Possible Cause Troubleshooting Step
Food Effects Conduct pharmacokinetic studies in both fasted and fed states to determine if the presence of food impacts drug absorption.
GI Tract pH Variability Investigate the impact of gastric pH on drug release and stability. Consider enteric coating if the drug is unstable at low pH.
Efflux Transporter Saturation Co-administer a known P-glycoprotein inhibitor (e.g., verapamil) in a pilot study to see if it affects the drug's absorption and variability.

Data Presentation: Formulation Strategies for Bioavailability Enhancement

Formulation StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increases surface area to enhance dissolution rate.Simple, well-established technique.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Lipid-Based Formulations (e.g., SEDDS) Improves solubilization and absorption via lymphatic pathways.Can significantly increase bioavailability; protects the drug from degradation.Potential for GI side effects; physical stability challenges.
Amorphous Solid Dispersions Maintains the drug in a high-energy amorphous state, increasing solubility.Substantial improvement in dissolution and bioavailability.Risk of recrystallization during storage, which can reduce shelf-life.
Cyclodextrin Complexation Forms inclusion complexes that enhance the aqueous solubility of the drug.Effective for specific molecular structures; can improve stability.Limited by the stoichiometry of complexation; potential for nephrotoxicity with some cyclodextrins.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing
  • Apparatus: USP Apparatus II (Paddle Apparatus).

  • Dissolution Medium: 900 mL of a relevant buffer (e.g., pH 1.2, 4.5, and 6.8) with a suitable surfactant (e.g., 0.5% SLS).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 RPM.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Analysis: Analyze the drug concentration in the samples using a validated HPLC method.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a differentiated monolayer.

  • Transport Buffer: Use a Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Experiment:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and measure its appearance on the apical side.

  • Analysis: Quantify the compound concentration in the receiver compartment using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Mandatory Visualizations

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Evaluation A Solubility Assessment (pH 1.2-6.8) D Particle Size Reduction A->D Low Solubility B Permeability Assay (e.g., Caco-2) E Lipid-Based Formulation B->E Low Permeability C Metabolic Stability (Liver Microsomes) F Solid Dispersion C->F High Metabolism G In Vitro Dissolution D->G E->G F->G H In Vivo PK Studies G->H Promising Profile

Caption: A generalized workflow for enhancing the bioavailability of a poorly soluble compound.

Signaling_Pathway cluster_oral Oral Administration cluster_circulation Systemic Circulation Drug Drug in Formulation Dissolution Drug in Solution (GI Tract) Drug->Dissolution 1. Dissolution Absorption Drug in Enterocytes Dissolution->Absorption 2. Absorption Absorption->Dissolution Efflux (P-gp) Liver Liver Metabolism (First-Pass) Absorption->Liver 3. Portal Vein Systemic Drug in Bloodstream Liver->Systemic 4. To Circulation

Caption: Key physiological barriers to oral drug bioavailability.

References

Validation & Comparative

A Comparative Analysis of Furanosesquiterpenoids: Evaluating 9-Methoxymyrrhone's Potential Through Its Chemical Relatives

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the biological activities of furanosesquiterpenoids from Commiphora species reveals significant anti-inflammatory and cytotoxic potential. While direct experimental data for 9-Methoxymyrrhone remains elusive in publicly accessible literature, a comparative analysis of its structurally related furanosesquiterpenoids provides valuable insights into its probable therapeutic efficacy. This guide synthesizes the available experimental data on prominent furanosesquiterpenoids, offering a benchmark for future research on this compound.

This report details the cytotoxic and anti-inflammatory properties of several furanosesquiterpenoids isolated from Myrrh, the resin of Commiphora species. The collective evidence suggests that this class of compounds warrants further investigation in drug development, particularly in the fields of oncology and inflammatory diseases.

Cytotoxic Activity of Furanosesquiterpenoids

Several furanosesquiterpenoids have demonstrated notable cytotoxic effects against various cancer cell lines. The data, primarily from in vitro studies, indicates a potential for these compounds as anticancer agents.

CompoundCell LineIC50 (µM)Reference
2-methoxyfuranodieneHepG2 (Liver Carcinoma)3.6[1]
2-methoxyfuranodieneMCF-7 (Breast Cancer)Not specified[1]
2-acetoxyfuranodieneHepG2 (Liver Carcinoma)4.4[1]
2-acetoxyfuranodieneMCF-7 (Breast Cancer)Not specified[1]
CurzerenoneHeLa (Cervical Cancer)> 100[2]
FuranodieneHeLa (Cervical Cancer)> 100

Anti-inflammatory Activity of Furanosesquiterpenoids

The anti-inflammatory properties of furanosesquiterpenoids are a cornerstone of the traditional use of myrrh. Modern pharmacological studies have begun to elucidate the mechanisms behind these effects, with inhibition of the NF-κB signaling pathway identified as a key target.

While specific quantitative data for direct comparison of the anti-inflammatory strength of individual furanosesquiterpenoids is limited, studies on myrrh extracts and their constituent terpenoids have consistently demonstrated potent anti-inflammatory effects in various experimental models. For instance, extracts have been shown to significantly reduce paw edema in carrageenan-induced inflammation models in rodents. The anti-inflammatory action is believed to be mediated, at least in part, by the downregulation of pro-inflammatory cytokines and enzymes, a process often controlled by the transcription factor NF-κB.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of furanosesquiterpenoids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test furanosesquiterpenoid and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan (B1609692) Solubilization: If the cells are viable, mitochondrial dehydrogenases will reduce the MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test furanosesquiterpenoid is administered to the animals, usually orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds to IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα-NF-κB Complex IκBα-NF-κB Complex IKK Complex->IκBα-NF-κB Complex Phosphorylates IκBα IκBα IκBα NF-κB (p50/p65) NF-κB (p50/p65) DNA DNA NF-κB (p50/p65)->DNA Translocates & Binds Phosphorylated IκBα Phosphorylated IκBα IκBα-NF-κB Complex->Phosphorylated IκBα Releases NF-κB Proteasome Proteasome Phosphorylated IκBα->Proteasome Ubiquitination & Degradation Gene Transcription Gene Transcription DNA->Gene Transcription Initiates Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory compounds.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: General workflow of an in vitro cytotoxicity MTT assay.

References

A Comparative Analysis of 9-Methoxymyrrhone and Other Natural Compounds in Pain and Inflammation Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents for pain and inflammation, natural compounds have emerged as a promising frontier. This guide provides a comparative overview of the efficacy of 9-Methoxymyrrhone, a furanosesquiterpene found in the oleo-gum resin of Commiphora myrrha (myrrh), against other well-researched natural compounds: Curcumin (B1669340), Capsaicin (B1668287), Berberine, and Palmitoylethanolamide (B50096) (PEA). This analysis is based on available preclinical and clinical data, with a focus on quantitative comparisons of their analgesic and anti-inflammatory properties and their underlying mechanisms of action.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the analgesic and anti-inflammatory effects of the selected natural compounds. It is important to note that direct comparative studies are limited, and the presented data is collated from various sources with different experimental setups. Therefore, a direct one-to-one comparison of potency should be interpreted with caution.

Table 1: Comparative Analgesic Efficacy of Natural Compounds

CompoundAnimal ModelAssayDose/ConcentrationEfficacy (% Inhibition or as stated)Reference
Commiphora myrrha Extract MiceAcetic Acid-Induced Writhing100 mg/kg (p.o.) of petroleum ether extractSignificant reduction in writhes (p<0.01)[1]
(Containing Furanosesquiterpenes)MiceAcetic Acid-Induced Writhing200 mg/kg (p.o.) of 85% ethanol (B145695) extractSignificant reduction in writhes[1]
Human VolunteersVarious pain pathologies200-400 mg/day of MyrLiq® extractSignificant pain alleviation[2]
Curcumin RatsCarrageenan-induced hyperalgesia10-40 mg/kg (i.p.)Dose-dependent reversal of hyperalgesia
Human (Osteoarthritis)Meta-analysis of RCTsVariousSignificant pain reduction (SMD: -0.57)[3]
Capsaicin (Topical) Human (Neuropathic pain)Systematic Review0.075% cream57% of patients with at least 50% pain relief[4]
Human (Musculoskeletal pain)Systematic Review0.025% cream38% of patients with at least 50% pain relief[4]
Berberine RatsAcetic acid-induced writhing20 mg/kg (i.p.)Significant reduction in writhing
Palmitoylethanolamide (PEA) MiceFormalin Test10 mg/kg (i.p.)Significant reduction in licking time
Human (Chronic Pain)Clinical Studies300-1200 mg/daySignificant pain reduction[5]

Table 2: Comparative Anti-inflammatory Efficacy of Natural Compounds

CompoundIn Vitro/In Vivo ModelAssayIC50/ED50 or % InhibitionReference
Commiphora myrrha Extract Mice (Formalin-induced paw edema)Paw edema inhibitionSignificant inhibition with 100 mg/kg of petroleum ether extract[1]
(Containing Furanosesquiterpenes)Mice (Formalin-induced paw edema)PGE2 level reduction in paw tissueSignificant reduction with 100 mg/kg of petroleum ether extract[1]
Rats (Carrageenan-induced paw edema)Paw edema inhibition73.44% inhibition with 300 mg/kg of petroleum ether extract[6]
Curcumin RAW 264.7 macrophages (LPS-stimulated)NO production inhibitionIC50: ~5 µM
Rats (Carrageenan-induced paw edema)Paw edema inhibitionED50: ~100 mg/kg (p.o.)
Berberine RAW 264.7 macrophages (LPS-stimulated)IL-6 production inhibitionIC50: ~25 µM
Rats (Carrageenan-induced paw edema)Paw edema inhibitionSignificant inhibition at 50 mg/kg (i.p.)
Palmitoylethanolamide (PEA) RAW 264.7 macrophages (LPS-stimulated)TNF-α production inhibitionIC50: ~10 µM
Mice (Carrageenan-induced paw edema)Paw edema inhibitionED50: ~10 mg/kg (i.p.)[7]

Mechanisms of Action and Signaling Pathways

The analgesic and anti-inflammatory effects of these natural compounds are mediated through various molecular targets and signaling pathways.

This compound and other Furanosesquiterpenes from Commiphora myrrha

The bioactive constituents of myrrh, including furanosesquiterpenes like this compound, are believed to exert their effects through multiple mechanisms. Notably, studies suggest an interaction with the central nervous system's opioid receptors, as the analgesic effects of Commiphora myrrha extracts can be blocked by the opioid antagonist naloxone.[8][9] This indicates a potential for these compounds to modulate pain perception via the same pathways as conventional opioid analgesics.

In addition to their central effects, furanosesquiterpenes also exhibit peripheral anti-inflammatory actions. They have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins.[1] The underlying signaling pathways are thought to involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10]

cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_myrrh Commiphora myrrha Furanosesquiterpenes Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK (p38, JNK, ERK) TAK1->MAPK_pathway IκB IκB IKK->IκB inhibits degradation IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB sequesters Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF-κB->Pro-inflammatory Genes activates transcription AP-1 AP-1 MAPK_pathway->AP-1 AP-1->Pro-inflammatory Genes activates transcription Myrrh Myrrh Myrrh->IKK inhibits Myrrh->MAPK_pathway inhibits

Putative anti-inflammatory pathway of Commiphora myrrha furanosesquiterpenes.
Curcumin

Curcumin, the active component of turmeric, is a pleiotropic molecule that interacts with a multitude of molecular targets. Its anti-inflammatory effects are primarily attributed to the inhibition of the NF-κB signaling pathway.[2][6] Curcumin can directly inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This leads to a downregulation of various pro-inflammatory genes.[3][11] Furthermore, curcumin modulates the MAPK and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.[2][3]

cluster_stimulus Pro-inflammatory Stimuli cluster_cell Immune Cell cluster_curcumin Curcumin Stimuli Cytokines, LPS Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK MAPK MAPK Receptor->MAPK JAK JAK Receptor->JAK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Inflammatory_Response Inflammatory Response NF-κB->Inflammatory_Response activates MAPK->Inflammatory_Response activates STAT STAT JAK->STAT phosphorylates STAT->Inflammatory_Response activates Curcumin Curcumin Curcumin->IKK inhibits Curcumin->MAPK inhibits Curcumin->JAK inhibits

Anti-inflammatory signaling pathways modulated by Curcumin.
Capsaicin

Capsaicin, the pungent compound in chili peppers, exerts its analgesic effect primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel expressed on nociceptive sensory neurons.[12][13] Initial activation of TRPV1 by capsaicin leads to a burning sensation and pain. However, prolonged or repeated exposure results in the desensitization of the TRPV1 channel and a reduction in the excitability of sensory neurons, leading to a long-lasting analgesic effect. This "defunctionalization" of nociceptor terminals is a key aspect of its therapeutic action.

cluster_capsaicin Capsaicin cluster_neuron Nociceptive Neuron Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Depolarization Ca_influx->Depolarization Desensitization Channel Desensitization & Neuron Defunctionalization Ca_influx->Desensitization prolonged influx leads to Action_Potential Action Potential Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation

Capsaicin's mechanism of action via the TRPV1 channel.
Berberine

Berberine, an isoquinoline (B145761) alkaloid found in several plants, possesses significant anti-inflammatory properties. Its mechanism of action involves the modulation of multiple signaling pathways. Berberine has been shown to inhibit the activation of NF-κB and MAPK signaling pathways.[14][15] It also activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn can suppress inflammatory responses.[1]

cluster_stimulus Inflammatory Stimuli cluster_cell Macrophage cluster_berberine Berberine Stimuli Stimuli Receptor Receptor Stimuli->Receptor NF-κB_Pathway NF-κB Pathway Receptor->NF-κB_Pathway MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Inflammatory_Mediators Inflammatory Mediators NF-κB_Pathway->Inflammatory_Mediators MAPK_Pathway->Inflammatory_Mediators AMPK AMPK AMPK->NF-κB_Pathway inhibits Berberine Berberine Berberine->NF-κB_Pathway inhibits Berberine->MAPK_Pathway inhibits Berberine->AMPK activates

Anti-inflammatory signaling pathways modulated by Berberine.
Palmitoylethanolamide (PEA)

PEA is an endogenous fatty acid amide that belongs to the class of N-acylethanolamines. Its anti-inflammatory and analgesic effects are primarily mediated by the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[7] Activation of PPAR-α leads to the downregulation of pro-inflammatory gene expression. While not a direct cannabinoid receptor agonist, PEA can also potentiate the effects of endogenous cannabinoids like anandamide, an "entourage effect," which contributes to its analgesic properties.[5]

cluster_pea Palmitoylethanolamide (PEA) cluster_cell Cell Nucleus PEA PEA PPAR-α PPAR-α PEA->PPAR-α activates PPAR-α_RXR PPAR-α/RXR Heterodimer PPAR-α->PPAR-α_RXR RXR RXR RXR->PPAR-α_RXR PPRE PPRE PPAR-α_RXR->PPRE binds to Gene_Expression Downregulation of Pro-inflammatory Genes PPRE->Gene_Expression

PEA's anti-inflammatory mechanism via the PPAR-α signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of the analgesic and anti-inflammatory properties of these natural compounds.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Experimental Workflow:

Administer_Compound Administer Test Compound or Vehicle (p.o. or i.p.) Wait Wait for Absorption (e.g., 30-60 min) Administer_Compound->Wait Inject_Acetic_Acid Inject Acetic Acid (i.p.) Wait->Inject_Acetic_Acid Observe_Writhing Observe and Count Writhing Responses (e.g., for 20 min) Inject_Acetic_Acid->Observe_Writhing Analyze_Data Analyze Data (% Inhibition) Observe_Writhing->Analyze_Data

Workflow for the Acetic Acid-Induced Writhing Test.
  • Methodology:

    • Animals: Male Swiss albino mice (20-25 g) are typically used.

    • Grouping: Animals are divided into control (vehicle), positive control (e.g., acetylsalicylic acid), and test compound groups.

    • Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

    • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

    • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

  • Experimental Workflow:

Administer_Compound Administer Test Compound or Vehicle (p.o. or i.p.) Measure_Baseline Measure Baseline Paw Volume Administer_Compound->Measure_Baseline Inject_Carrageenan Inject Carrageenan into Paw Measure_Baseline->Inject_Carrageenan Measure_Edema Measure Paw Volume at Time Intervals (e.g., 1, 2, 3, 4, 5h) Inject_Carrageenan->Measure_Edema Analyze_Data Analyze Data (% Inhibition of Edema) Measure_Edema->Analyze_Data

Workflow for the Carrageenan-Induced Paw Edema Assay.
  • Methodology:

    • Animals: Wistar or Sprague-Dawley rats (150-200 g) are commonly used.

    • Grouping: Animals are divided into control (vehicle), positive control (e.g., indomethacin), and test compound groups.

    • Administration: The test compound or vehicle is administered orally or intraperitoneally.

    • Induction of Edema: After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Data Analysis: The percentage of inhibition of paw edema is calculated for each group compared to the control group at each time point. At the end of the experiment, paw tissue can be collected for the measurement of inflammatory mediators like PGE2.[16]

In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages

This cell-based assay is used to assess the effect of compounds on the production of inflammatory mediators.

  • Experimental Workflow:

Seed_Cells Seed Macrophages (e.g., RAW 264.7) Pre-treat Pre-treat with Test Compound Seed_Cells->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Mediators Measure Inflammatory Mediators (e.g., NO, Cytokines) Collect_Supernatant->Measure_Mediators

Workflow for the LPS-Stimulated Macrophage Assay.
  • Methodology:

    • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media.

    • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

    • Incubation: The cells are incubated for a further period (e.g., 24 hours).

    • Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess assay, and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17][18]

    • Data Analysis: The concentration of the test compound that inhibits the production of these mediators by 50% (IC50) is calculated.

Conclusion

The natural compounds discussed in this guide demonstrate significant potential as analgesic and anti-inflammatory agents, each with distinct mechanisms of action. While quantitative data for this compound remains limited, the evidence for the efficacy of Commiphora myrrha extracts, rich in furanosesquiterpenes, is promising, particularly due to their interaction with opioid receptors. Curcumin, Capsaicin, Berberine, and PEA have more extensive preclinical and clinical data supporting their use, with well-defined molecular targets and signaling pathways.

For researchers and drug development professionals, this comparative guide highlights the therapeutic potential of these natural compounds and underscores the need for further head-to-head comparative studies to establish their relative efficacy and safety profiles. The diverse mechanisms of action also offer opportunities for the development of novel therapeutics with potentially improved side-effect profiles compared to existing drugs. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for designing future investigations in this exciting field of natural product drug discovery.

References

Investigating Antibody Specificity in the Presence of 9-Methoxymyrrhone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

9-Methoxymyrrhone is a bioactive furanonorditerpenoid known to modulate several critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and to induce apoptosis.[1][2] Consequently, when using antibodies to detect proteins within these pathways in a system treated with this compound, it is crucial to consider the possibility of indirect interference, which could be misconstrued as antibody cross-reactivity. This guide outlines key protein targets within these pathways and provides standardized protocols to test for potential interference by this compound.

Potential Protein Targets for Antibody Interference Studies

The following tables summarize key proteins in the NF-κB, MAPK, and apoptosis signaling pathways that may be affected by this compound. Researchers using antibodies against these proteins in the presence of this compound should consider performing validation experiments to rule out assay interference.

Table 1: Key Proteins in the NF-κB Signaling Pathway

Target ProteinFunction in PathwayRationale for Investigation
p65 (RelA) Subunit of the NF-κB complex that translocates to the nucleus to activate transcription of pro-inflammatory genes.[1][3]As a central mediator of the NF-κB pathway, changes in its phosphorylation or localization induced by this compound could affect antibody binding.
IκBα Inhibitor of NF-κB; its degradation allows for NF-κB activation.[1][4]This compound may alter the phosphorylation and degradation of IκBα, potentially masking or exposing antibody epitopes.
IKKα/IKKβ Kinases that phosphorylate IκBα, leading to its degradation.[3][4]Modulation of IKK activity by this compound could impact the phosphorylation status of its substrates and subsequent antibody detection.

Table 2: Key Proteins in the MAPK Signaling Pathway

Target ProteinFunction in PathwayRationale for Investigation
p38 MAPK A key kinase involved in cellular stress responses and inflammation.[5]This compound may influence the phosphorylation state of p38, which is often the target of phospho-specific antibodies.
ERK1/2 Kinases that regulate cell proliferation, differentiation, and survival.[5]Changes in ERK1/2 phosphorylation due to this compound treatment could interfere with the detection of its activated form.
JNK Kinase involved in apoptosis and inflammatory responses.[5]Similar to p38 and ERK, the phosphorylation status of JNK could be altered by this compound, affecting antibody-based detection.

Table 3: Key Proteins in the Apoptosis Pathway

Target ProteinFunction in PathwayRationale for Investigation
Caspase-3 A key executioner caspase in apoptosis.[6][7]This compound-induced apoptosis would lead to the cleavage and activation of Caspase-3; it is important to verify that the compound does not directly interfere with antibody binding to the cleaved or uncleaved forms.
Caspase-8 An initiator caspase in the extrinsic apoptosis pathway.[6]As an upstream caspase, its activation state could be modulated by this compound.
Bcl-2 An anti-apoptotic protein.[7][8]Changes in the expression or phosphorylation of Bcl-2 family members are common in apoptosis and could be influenced by this compound.
Bax A pro-apoptotic protein.[7]Translocation of Bax to the mitochondria is a key step in apoptosis and may be affected by this compound.

Experimental Protocols for Assessing Interference

To determine if this compound interferes with antibody-based detection, researchers can perform the following key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Inhibition Assay

This assay will determine if this compound directly competes with the antibody for binding to its target protein.

Methodology:

  • Coating: Coat a 96-well plate with the purified target protein of interest (e.g., recombinant p65, p38, or Caspase-3) at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA). In a separate tube, pre-incubate the primary antibody (at its recommended ELISA concentration) with each dilution of this compound for 1 hour at room temperature. As a control, incubate the antibody with assay buffer alone.

  • Binding: Add 100 µL of the antibody/9-Methoxymyrrhone mixtures to the coated wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: A significant decrease in absorbance in the presence of this compound compared to the control indicates potential binding interference.

Western Blotting - Spiking Experiment

This experiment assesses whether this compound interferes with antibody detection of the target protein in a complex mixture, such as a cell lysate.

Methodology:

  • Sample Preparation: Prepare cell lysates from both untreated and treated (with a known activator of the pathway of interest, but not this compound) cells.

  • Spiking: Divide the lysate from the untreated cells into several aliquots. Spike these aliquots with increasing concentrations of this compound. Include a vehicle control.

  • SDS-PAGE: Separate the proteins from the spiked lysates, the untreated lysate, and the treated lysate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p65, anti-phospho-p38) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Compare the band intensity of the target protein in the spiked samples to the untreated control. A significant change in band intensity in the spiked samples suggests interference. The lysate from treated cells serves as a positive control for antibody performance.

Visualizing the Concepts

The following diagrams illustrate the signaling pathways potentially affected by this compound and a general workflow for testing antibody interference.

Caption: Simplified NF-κB signaling pathway.

MAPK_Pathway Stress_Signal Stress_Signal MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK activates MAPK MAPK (e.g., p38) MAPKK->MAPK activates Transcription_Factor Transcription Factor (e.g., AP-1) MAPK->Transcription_Factor activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response

Caption: A generic MAPK signaling cascade.

Experimental_Workflow cluster_elisa Competitive ELISA cluster_wb Western Blot Spiking cluster_result Analysis elisa1 Coat plate with target protein elisa2 Block elisa1->elisa2 elisa3 Pre-incubate antibody with this compound elisa2->elisa3 elisa4 Add mixture to plate elisa3->elisa4 elisa5 Add secondary antibody elisa4->elisa5 elisa6 Add substrate and read elisa5->elisa6 result Assess for interference elisa6->result wb1 Prepare cell lysate wb2 Spike lysate with This compound wb1->wb2 wb3 Run SDS-PAGE and transfer wb2->wb3 wb4 Block membrane wb3->wb4 wb5 Incubate with primary antibody wb4->wb5 wb6 Incubate with secondary antibody wb5->wb6 wb7 Detect and analyze wb6->wb7 wb7->result

Caption: Workflow for testing interference.

References

Navigating the Structure-Activity Landscape of Myrrhone Analogues: A Comparative Analysis of Furanosesquiterpenoids from Commiphora Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current, albeit limited, research on the structure-activity relationships (SAR) of myrrhone (B1649313) analogues and related furanosesquiterpenoids derived from Commiphora species reveals a nascent field with significant therapeutic potential. While specific data on a systematic series of 9-Methoxymyrrhone analogues remains elusive in publicly available literature, this guide synthesizes the existing experimental data on naturally occurring furanosesquiterpenoids from myrrh, focusing on their antiproliferative and anti-inflammatory activities. This analysis aims to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the medicinal chemistry of these natural products.

Myrrh, the oleo-gum resin from Commiphora species, has a long history in traditional medicine for treating a variety of ailments, including pain, inflammation, and infections.[1][2] Modern scientific investigations have identified furanosesquiterpenoids as key bioactive constituents responsible for many of these therapeutic effects.[3][4] These compounds have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and analgesic properties.[[“]]

Comparative Analysis of Biological Activity

The primary biological activities reported for myrrhone analogues and related furanosesquiterpenoids are antiproliferative and anti-inflammatory effects. The following tables summarize the available quantitative data for key compounds.

Table 1: Antiproliferative Activity of Furanosesquiterpenoids from Commiphora myrrha
CompoundCell LineIC₅₀ (µM)Reference
Compound 1 MCF-7 (Breast Cancer)40
2-Methoxyfuranodiene (CM-1) HepG2 (Liver Carcinoma)9.5 (µg/mL)
MCF-7 (Breast Cancer)12.5 (µg/mL)
2-Acetoxyfuranodiene (CM-2) HepG2 (Liver Carcinoma)10 (µg/mL)
MCF-7 (Breast Cancer)15.8 (µg/mL)
Myrrh Extract (S2) HepG2 (Liver Carcinoma)13.8 (µg/mL)
MCF-7 (Breast Cancer)10 (µg/mL)
Myrrh Extract (S5) HepG2 (Liver Carcinoma)14 (µg/mL)
MCF-7 (Breast Cancer)10 (µg/mL)
Myrrh Extract (S10) HepG2 (Liver Carcinoma)14.5 (µg/mL)
MCF-7 (Breast Cancer)11.3 (µg/mL)
Myrrh Extract (S12) HepG2 (Liver Carcinoma)18 (µg/mL)
MCF-7 (Breast Cancer)13.2 (µg/mL)
Vinblastine (Positive Control) HepG2 / MCF-72 / 2.5 (µg/mL)

Note: IC₅₀ values for CM-1, CM-2, and Myrrh Extracts are reported in µg/mL as per the source. Conversion to µM would require the molecular weights of the active compounds within the extracts, which are not fully defined.

From the limited data, we can observe that isolated furanosesquiterpenoids, such as 2-methoxyfuranodiene and 2-acetoxyfuranodiene, exhibit significant cytotoxic activity against liver and breast cancer cell lines. The presence of a methoxy (B1213986) or acetoxy group at the C-2 position appears to be compatible with cytotoxic activity. Interestingly, different myrrh extracts also show potent antiproliferative effects, suggesting a potential synergistic action of multiple components.

Table 2: Anti-inflammatory Activity of Commiphora myrrha Extracts
Extract/FractionAssayEffectReference
85% Ethanol Extract (EE) Formalin-induced paw edema in miceSignificant inhibition of swelling
Petroleum Ether Fraction (EPE) Formalin-induced paw edema in miceStronger inhibition than EE; Significant decrease in PGE₂ levels
Ethyl Acetate Fraction (EEA) Acetic acid-induced writhing in miceLess analgesic activity than EPE
Myrrh Extract Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)Yes
Myrrh Extract Suppression of nitric oxide productionYes
Myrrh Extract Downregulation of COX-2 and NF-κB pathwaysYes

The anti-inflammatory activity of myrrh extracts is well-documented, with evidence pointing towards the inhibition of key inflammatory mediators and signaling pathways. The petroleum ether fraction, which is expected to contain the lipophilic furanosesquiterpenoids, demonstrated the most potent anti-inflammatory and analgesic effects in one study, further implicating these compounds as the primary active constituents.

Experimental Protocols

To aid in the interpretation and replication of the cited data, detailed methodologies for the key experiments are provided below.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the test compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., myrrh extracts, isolated furanosesquiterpenoids) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Vinblastine) are included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity Assay (Formalin-induced Paw Edema)

This in vivo assay is used to assess the anti-inflammatory potential of substances.

  • Animal Model: Mice or rats are used for this experiment.

  • Compound Administration: The test compounds (e.g., myrrh extracts) are administered orally or via another appropriate route at different doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time following compound administration, a solution of formalin is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured at different time points after the formalin injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of anti-inflammatory action of myrrh constituents and a typical workflow for their bioactivity screening.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_mediators Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway COX2_Pathway COX-2 Pathway TLR4->COX2_Pathway Cytokines TNF-α, IL-6, IL-1β NF_kB_Pathway->Cytokines NO Nitric Oxide NF_kB_Pathway->NO PGs Prostaglandins COX2_Pathway->PGs Myrrh_Constituents Myrrh Furanosesquiterpenoids Myrrh_Constituents->NF_kB_Pathway Inhibits Myrrh_Constituents->COX2_Pathway Inhibits

Caption: Proposed anti-inflammatory mechanism of myrrh furanosesquiterpenoids.

experimental_workflow cluster_bioassays Biological Evaluation Start Start: Myrrh Resin Extraction Extraction & Fractionation (e.g., EtOH, Petroleum Ether) Start->Extraction Isolation Isolation of Pure Compounds (e.g., Chromatography) Extraction->Isolation Structure_Elucidation Structure Elucidation (e.g., NMR, MS) Isolation->Structure_Elucidation Antiproliferative_Assay Antiproliferative Assay (e.g., MTT on Cancer Cells) Structure_Elucidation->Antiproliferative_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Paw Edema) Structure_Elucidation->Anti_inflammatory_Assay SAR_Analysis Structure-Activity Relationship Analysis Antiproliferative_Assay->SAR_Analysis Anti_inflammatory_Assay->SAR_Analysis Lead_Optimization Lead Optimization & Analogue Synthesis SAR_Analysis->Lead_Optimization End End: Drug Candidate Lead_Optimization->End

Caption: Workflow for discovery of bioactive myrrhone analogues.

Conclusion and Future Directions

The current body of research provides a compelling starting point for the exploration of myrrhone analogues as therapeutic agents. The furanosesquiterpenoid scaffold is clearly a promising template for the development of novel antiproliferative and anti-inflammatory drugs. However, the lack of systematic SAR studies is a significant gap in the literature.

Future research should focus on the following areas:

  • Synthesis of Analogue Libraries: The synthesis of a series of myrrhone analogues with systematic modifications to the furan, sesquiterpenoid core, and substituent groups is crucial for establishing clear SAR. This would include variations at the 9-position with methoxy and other functional groups.

  • Expanded Biological Screening: Evaluation of these analogues against a broader panel of cancer cell lines and in more detailed in vivo models of inflammation is needed to identify lead compounds with improved potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and development.

By addressing these research gaps, the full therapeutic potential of this compound and other myrrhone analogues can be unlocked, paving the way for the development of new and effective treatments for cancer and inflammatory diseases.

References

A Comparative Guide to Guggulsterone: Mechanisms, Efficacy, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide provides a comprehensive analysis of guggulsterone (B1672438), a bioactive phytosteroid derived from the gum resin of the Commiphora wightii tree. The initial aim was a direct comparative analysis against 9-Methoxymyrrhone; however, an extensive search of scientific literature and chemical databases yielded no available data for a compound named this compound. Therefore, this document focuses exclusively on guggulsterone, presenting its pharmacological profile, mechanism of action, and relevant experimental data in a comparative format to showcase its varied effects across different biological targets and systems.

Guggulsterone is recognized primarily as a potent antagonist of the Farnesoid X Receptor (FXR), a critical nuclear receptor in cholesterol and bile acid metabolism.[1][2][3][4][5][6] Beyond its effects on lipid metabolism, guggulsterone exhibits significant anti-inflammatory and anti-cancer activities, largely attributed to its inhibition of the NF-κB signaling pathway and its interaction with a range of other steroid receptors.[4][7][8][9][10][11] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data-driven insights into the multifaceted nature of guggulsterone.

Physicochemical Properties and Isomers

Guggulsterone is a plant sterol that exists as two primary stereoisomers: (E)-guggulsterone and (Z)-guggulsterone.[1][2][3] Both isomers are biologically active and contribute to the overall therapeutic effects of guggulipid extracts.

PropertyGuggulsterone
Chemical Formula C₂₁H₂₈O₂
Molar Mass 312.45 g/mol
Source Gum resin of Commiphora wightii (also known as Commiphora mukul)
Bioactive Isomers (E)-guggulsterone and (Z)-guggulsterone
Primary Function Farnesoid X Receptor (FXR) Antagonist[1][2][3][4][5][6]
Other Activities Anti-inflammatory, Anti-cancer, Hypolipidemic[8][10][12]

Comparative Biological Activity and Potency

Guggulsterone's biological effects are mediated through its interaction with multiple molecular targets. The following tables summarize its potency across various nuclear receptors and its cytotoxic efficacy against different cancer cell lines.

Receptor Binding Affinity

While best known as an FXR antagonist, guggulsterone demonstrates promiscuous binding to several steroid receptors, often with higher affinity than for FXR itself.[2] This suggests that the wide-ranging effects of guggulsterone may be due to its modulation of multiple signaling pathways.

Receptor TargetLigandBinding Affinity (Kᵢ, nM)Functional Activity
Farnesoid X Receptor (FXR) (Z)-Guggulsterone~5,000 - 50,000 (IC₅₀)[13]Antagonist[1][2][4]
Mineralocorticoid Receptor (MR) (E)- & (Z)-Guggulsterone~35[2]Antagonist[2]
Glucocorticoid Receptor (GR) (E)- & (Z)-Guggulsterone~224[2]Antagonist[2]
Androgen Receptor (AR) (E)- & (Z)-Guggulsterone~240-315[2]Antagonist[2]
Progesterone Receptor (PR) (E)- & (Z)-Guggulsterone~201-224[2]Partial Agonist[2]
Pregnane (B1235032) X Receptor (PXR) (Z)-Guggulsterone~2,400 (EC₅₀)[13]Agonist[14]
Anti-Cancer Cytotoxicity

Guggulsterone induces apoptosis and inhibits proliferation in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) varies depending on the cell type and duration of exposure.

Cancer TypeCell LineIC₅₀ (µM)Exposure Time (h)Reference
Triple-Negative Breast Cancer MDA-MB-46844.2848[15][16]
Triple-Negative Breast Cancer BT-54938.2248[15][16]
Multiple Myeloma U26611.948[17]
Multiple Myeloma RPMI 822635.648[17]
Multiple Myeloma MM.1S32.472[17]
Estrogen Receptor-Positive Breast Cancer MCF-7~2.0-[18]
Triple-Negative Breast Cancer MDA-MB-231~2.0-[18]

Key Signaling Pathways Modulated by Guggulsterone

Farnesoid X Receptor (FXR) Antagonism

Guggulsterone's primary mechanism for its hypolipidemic effects is through the antagonism of FXR.[2][4][5] In its active state, FXR, upon binding bile acids, forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) on DNA. This binding initiates the transcription of genes like the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. By antagonizing FXR, guggulsterone prevents this cascade, leading to increased cholesterol catabolism.

FXR_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Guggulsterone Guggulsterone Guggulsterone->FXR Antagonizes FXRE FXRE (DNA) FXR_RXR->FXRE Binds SHP_Gene SHP Gene FXRE->SHP_Gene Promotes Transcription SHP_Protein SHP Protein SHP_Gene->SHP_Protein Translates to CYP7A1_Gene CYP7A1 Gene SHP_Protein->CYP7A1_Gene Represses

Caption: Guggulsterone antagonizes the FXR signaling pathway.

Inhibition of NF-κB Signaling

Guggulsterone exerts potent anti-inflammatory effects by inhibiting the canonical NF-κB pathway.[7][8][10][11] Pro-inflammatory stimuli, such as TNF-α or LPS, typically activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., COX-2, iNOS, cytokines). Guggulsterone has been shown to directly block the activity of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[7][10]

NFkB_Pathway cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-p50/p65 (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p50_p65 p50/p65 (Active) IkBa_NFkB->p50_p65 IκBα Degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Guggulsterone Guggulsterone Guggulsterone->IKK Inhibits DNA DNA p50_p65_nuc->DNA Binds Inflam_Genes Inflammatory Gene Transcription DNA->Inflam_Genes MTT_Workflow start Start step1 1. Seed cells in a 96-well plate (e.g., 1x10⁴ cells/well) and incubate for 24h. start->step1 step2 2. Treat cells with various concentrations of Guggulsterone and a vehicle control (DMSO). step1->step2 step3 3. Incubate for the desired period (e.g., 48h or 72h) at 37°C, 5% CO₂. step2->step3 step4 4. Add MTT solution (e.g., 10µL of 5 mg/mL stock) to each well. step3->step4 step5 5. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals form. step4->step5 step6 6. Add solubilization solution (e.g., 100µL SDS-HCl) to each well to dissolve crystals. step5->step6 step7 7. Read absorbance on a microplate reader (e.g., at 570 nm). step6->step7 end 8. Calculate % viability and determine IC₅₀ value. step7->end

References

Unveiling the Anti-Cancer Potential of 9-Methoxycanthin-6-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive statistical analysis of experimental data on 9-methoxycanthin-6-one (B140682), a naturally derived alkaloid, reveals its significant anti-cancer properties. This comparison guide provides researchers, scientists, and drug development professionals with an objective overview of 9-methoxycanthin-6-one's performance against established chemotherapy agents, cisplatin (B142131) and paclitaxel (B517696), supported by detailed experimental data and methodologies.

Quantitative Analysis of In Vitro Anti-Cancer Activity

The anti-cancer efficacy of 9-methoxycanthin-6-one was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined and compared with those of cisplatin and paclitaxel.

Compound A2780 (Ovarian) SKOV-3 (Ovarian) MCF-7 (Breast) HT-29 (Colorectal) A375 (Melanoma) HeLa (Cervical)
9-methoxycanthin-6-one 4.04 ± 0.36 µM5.80 ± 0.40 µM15.09 ± 0.99 µM3.79 ± 0.069 µM5.71 ± 0.20 µM4.30 ± 0.27 µM
Cisplatin 1.38 ± 0.037 µM-----
Paclitaxel 0.018 ± 0.00011 µM-----

Data sourced from in vitro studies.[1][2][3]

The results indicate that 9-methoxycanthin-6-one exhibits significant cytotoxic effects against a range of cancer cell lines.[1][2] While cisplatin and paclitaxel generally show higher potency with lower IC50 values, 9-methoxycanthin-6-one demonstrates a broad spectrum of activity, making it a promising candidate for further investigation.

Mechanism of Action: Induction of Apoptosis

Experimental evidence suggests that 9-methoxycanthin-6-one induces cancer cell death through apoptosis, or programmed cell death. This was confirmed through the Hoechst 33342 staining assay, which allows for the visualization of nuclear changes characteristic of apoptosis.

Proteomic analysis of A2780 ovarian cancer cells treated with 9-methoxycanthin-6-one identified several key proteins whose expression levels were altered, suggesting their involvement in the apoptotic pathway.

Signaling Pathway of 9-Methoxycanthin-6-one Induced Apoptosis

G Proposed Apoptotic Pathway of 9-Methoxycanthin-6-one cluster_drug Drug Action cluster_proteins Protein Regulation cluster_outcome Cellular Outcome 9-Methoxycanthin-6-one 9-Methoxycanthin-6-one PKM Pyruvate Kinase M2 (PKM) 9-Methoxycanthin-6-one->PKM alters expression ANXA2 Annexin A2 (ANXA2) 9-Methoxycanthin-6-one->ANXA2 alters expression LGAL3 Galectin-3 (LGAL3) 9-Methoxycanthin-6-one->LGAL3 alters expression HNRNPA1 hnRNP A1 9-Methoxycanthin-6-one->HNRNPA1 alters expression PRDX3 Peroxiredoxin-3 (PRDX3) 9-Methoxycanthin-6-one->PRDX3 alters expression GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) 9-Methoxycanthin-6-one->GAPDH alters expression Apoptosis Apoptosis PKM->Apoptosis leads to ANXA2->Apoptosis leads to LGAL3->Apoptosis leads to HNRNPA1->Apoptosis leads to PRDX3->Apoptosis leads to GAPDH->Apoptosis leads to

Caption: Apoptotic pathway induced by 9-methoxycanthin-6-one.

Comparative Mechanisms of Action

Compound Primary Mechanism of Action
9-methoxycanthin-6-one Induces apoptosis through the regulation of multiple proteins including PKM, ANXA2, LGAL3, HNRNPA1, PRDX3, and GAPDH.
Cisplatin Forms DNA adducts, leading to DNA damage, cell cycle arrest, and subsequent apoptosis.
Paclitaxel Promotes microtubule assembly and stabilization, leading to mitotic arrest and induction of apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assays

G General Experimental Workflow cluster_setup Cell Culture & Treatment cluster_srb SRB Assay (Cytotoxicity) cluster_hoechst Hoechst 33342 Assay (Apoptosis) A Cancer Cell Seeding (96-well plates) B Incubation (24 hours) A->B C Treatment with 9-methoxycanthin-6-one, Cisplatin, or Paclitaxel B->C D Incubation (48-72 hours) C->D E Cell Fixation (Trichloroacetic Acid) D->E J Staining with Hoechst 33342 D->J F Staining with Sulforhodamine B E->F G Washing & Solubilization F->G H Absorbance Reading (515 nm) G->H I IC50 Calculation H->I K Fluorescence Microscopy J->K L Analysis of Nuclear Morphology K->L

Caption: Workflow for in vitro anti-cancer assays.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of 9-methoxycanthin-6-one, cisplatin, or paclitaxel and incubated for 48 to 72 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Hoechst 33342 Apoptosis Assay Protocol
  • Cell Treatment: Cells are treated with 9-methoxycanthin-6-one at its IC50 concentration for various time points (e.g., 24, 48 hours).

  • Staining: The cells are stained with Hoechst 33342 solution, a fluorescent dye that binds to DNA.

  • Visualization: The stained cells are observed under a fluorescence microscope.

  • Analysis: Apoptotic cells are identified by their characteristic nuclear morphology, including condensed chromatin and fragmented nuclei.

Conclusion

The experimental data presented in this guide highlight the potential of 9-methoxycanthin-6-one as a novel anti-cancer agent. Its ability to induce apoptosis in various cancer cell lines warrants further preclinical and clinical investigation. This comparative analysis with widely used chemotherapeutic drugs provides a valuable resource for the scientific community to advance cancer research and drug discovery.

References

Peer Review of 9-Methoxymyrrhone: Data Currently Limited in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Extracts from Commiphora species, rich in a variety of terpenes including furanosesquiterpenoids, have demonstrated a range of biological effects. Studies indicate that these extracts possess anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The mechanisms of action for these complex mixtures are thought to involve the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][5]

One study on furanosesquiterpenoids from myrrh did report on the DPPH radical scavenging activity of a compound identified as "2-methoxy-furanogermacren-6-one myrrhone (B1649313)," which is distinct from 9-Methoxymyrrhone.[1] However, this study did not provide a comparative analysis against other compounds or detailed experimental methodologies that could be used for a comprehensive comparison guide.

At present, the lack of specific research on this compound makes it impossible to fulfill the request for a detailed comparison guide that includes quantitative data tables, experimental protocols, and signaling pathway diagrams directly related to this compound. Further research is required to isolate and characterize the biological activities of this compound, compare its efficacy to other relevant molecules, and elucidate its specific mechanisms of action.

Researchers and drug development professionals interested in the therapeutic potential of myrrh derivatives are encouraged to pursue studies that would generate the necessary data to perform such a comparative analysis.

References

Safety Operating Guide

Personal protective equipment for handling 9-Methoxymyrrhone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 9-Methoxymyrrhone

Hazard Summary and Personal Protective Equipment (PPE)

This compound is presumed to share characteristics with furanocoumarins, which can be toxic, cause skin irritation, and may have phototoxic and mutagenic effects.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness), tested according to EN 374.[2]To prevent skin contact. Coumarin (B35378) compounds may cause allergic skin reactions.[2]
Eye/Face Protection Safety goggles with side shields or a face shield.[2][3]To protect against dust particles and potential splashes of solutions containing the compound.
Skin and Body Protection A laboratory coat should be worn at all times. For handling larger quantities or in case of potential splashing, disposable Tyvek-type clothing is recommended.To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection When handling the powder outside of a ventilated enclosure, a particulate filter respirator (EN 143) or a chemical respirator with an organic dust cartridge should be used.To avoid inhalation of fine dust particles.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is essential to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A local exhaust ventilation system or a chemical fume hood is required when handling the solid compound to minimize dust generation.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.

Safe Handling Procedures
  • Preparation: Before beginning any work, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage before use.

  • Weighing and Transfer: All weighing and transferring of solid this compound should be performed within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Avoidance of Contact: Avoid all contact with skin, eyes, and clothing. Do not breathe in the dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Store this compound in a tightly sealed, light-resistant container.

  • The storage area should be a cool, dry, and well-ventilated space, clearly labeled with the compound's identity and associated hazards.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not pour solutions down the drain.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.

Disposal Method
  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal service. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Protocols

Detailed, step-by-step experimental protocols involving this compound are not available within safety and handling documentation. Researchers must develop their own experimental protocols in accordance with standard laboratory practices and the safety information provided in this guide. The handling and disposal procedures outlined above should be integrated into any specific experimental workflow.

Visual Workflow for Handling this compound

start Start: Review SDS/Safety Info ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Preparation eng_controls Engineering Controls: Use Chemical Fume Hood ppe->eng_controls handling Handling: Weighing & Transfer eng_controls->handling Operation experiment Experimental Procedure: Solution Prep, etc. handling->experiment decontamination Decontamination: Clean Work Surfaces experiment->decontamination Post-Operation waste_collection Waste Collection: Segregate Solid & Liquid decontamination->waste_collection disposal Disposal: Label & Store for Pickup waste_collection->disposal end End: Remove PPE & Wash Hands disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.